(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-3-hydroxy-4-phenylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZSDKXFQUKDLD-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](C(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436855 | |
| Record name | (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132127-34-5 | |
| Record name | (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
This whitepaper provides a comprehensive overview of the core basic properties of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone, a pivotal chiral intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows to support advanced research and development activities.
Core Properties and Data Presentation
This compound is a white to off-white crystalline solid.[1][2] Its significance in the pharmaceutical industry, particularly in oncology, is substantial due to its role as a key building block for the synthesis of the C-13 phenylisoserine side chain of paclitaxel, a potent anti-cancer drug.[3] The precise stereochemistry of this compound is crucial for the biological activity of the final therapeutic agent.[1]
Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [1][4][5] |
| Molecular Weight | 163.17 g/mol | [4][5] |
| Melting Point | 186 - 191 °C | [1][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol, dichloromethane, methanol, and DMSO. | [4] |
| Optical Rotation | [α]20/D = +174° to +193° (c=1 in methanol) | [1] |
| pKa (Predicted) | 11.86 ± 0.40 | [2][6] |
| Density (Predicted) | 1.308 g/cm³ | [2] |
| CAS Number | 132127-34-5 | [1][5][7] |
Spectroscopic and Analytical Data
While detailed spectra are best sourced from direct experimental analysis, typical analytical characterization methods for this compound include:
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity, often achieving ≥98%.[1]
-
Gas Chromatography (GC): Can be used to assess the purity of related, more volatile derivatives.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirmation of stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Role in Pharmaceutical Synthesis
The primary application of this compound is as a chiral precursor in the semi-synthesis of paclitaxel and its analogues like docetaxel.[2][3] The β-lactam ring is a versatile synthetic intermediate, and the specific (3R,4S) configuration of this compound is essential for its successful incorporation into the final active pharmaceutical ingredient (API).[3]
The logical relationship of this compound as a precursor to the paclitaxel side chain is illustrated in the following diagram.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are often proprietary. However, a general and widely cited method involves the stereoselective enzymatic hydrolysis of a racemic precursor.[8]
Synthesis via Enzymatic Resolution
This protocol outlines the key steps for the synthesis of this compound via enzymatic resolution of its acetylated precursor.
1. Preparation of Racemic cis-3-Acetoxy-4-phenyl-2-azetidinone:
-
This precursor is typically synthesized through a [2+2] cycloaddition reaction (Staudinger synthesis) between a suitable ketene and an imine, followed by acetylation.
2. Enzymatic Hydrolysis:
-
Objective: To selectively hydrolyze the undesired (3S,4R)-enantiomer, leaving the desired (3R,4S)-enantiomer unreacted.
-
Enzyme: Lipase, such as Pseudomonas cepacia lipase (e.g., Lipase PS-30), is commonly used.[8] The lipase is often immobilized on a solid support to facilitate reuse and separation.[8]
-
Procedure:
-
Suspend the racemic cis-3-acetoxy-4-phenyl-2-azetidinone in a buffered aqueous solution.
-
Add the immobilized lipase to the suspension.
-
Maintain the reaction at a controlled pH and temperature (e.g., room temperature) with gentle agitation.
-
Monitor the reaction progress using HPLC to track the disappearance of the (3S,4R)-acetate and the formation of the (3S,4R)-alcohol.
-
Once the conversion of the undesired enantiomer is complete (typically >99% ee for the remaining acetate), filter off the immobilized enzyme.
-
3. Isolation and Purification:
-
Objective: To isolate the unreacted (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone and then hydrolyze it to the final product.
-
Procedure:
-
Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the crude (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone.
-
Perform a chemical hydrolysis (e.g., using a mild base or acid) on the enriched acetate to remove the acetyl group.
-
Purify the resulting this compound by recrystallization from a suitable solvent system (e.g., ethanol/n-heptane).[9]
-
The general workflow for this synthesis and purification process is depicted below.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[5] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, sealed in a dry environment, often at room temperature or under refrigerated conditions (2-8°C) for long-term stability.[1][2][4]
This document serves as a foundational guide. For specific applications, further empirical testing and validation are recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 132127-34-5 | Benchchem [benchchem.com]
- 4. This compound CAS 132127-34-5, Pharmaceutical Grade Intermediate at Attractive Price [jigspharma.com]
- 5. This compound | C9H9NO2 | CID 10219589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 132127-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 132127-34-5 [chemicalbook.com]
- 8. Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2007030721A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone, an intermediate for the synthesis of ezetimibe - Google Patents [patents.google.com]
An In-depth Technical Guide to (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone, a chiral molecule of significant interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a β-lactam ring substituted with a hydroxyl group at the 3-position and a phenyl group at the 4-position. The specific stereochemistry, (3R,4S), is crucial for its biological activity and its role as a chiral building block in the synthesis of more complex molecules.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (3R,4S)-3-hydroxy-4-phenylazetidin-2-one[1] |
| CAS Number | 132127-34-5[1] |
| Molecular Formula | C₉H₉NO₂[1] |
| Molecular Weight | 163.17 g/mol [1] |
| InChI | InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)/t7-,8+/m0/s1[1] |
| SMILES | C1=CC=C(C=C1)[C@H]2--INVALID-LINK--O[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in organic synthesis.
| Property | Value | Source |
| Appearance | White to Off-White Solid | |
| Melting Point | 187-188 °C | Vendor Data |
| Optical Rotation | [α]D²⁵ = +182° (c=0.65 in MeOH) | Vendor Data |
| Solubility | Soluble in DMSO and Methanol | |
| Storage | Sealed in dry, Room Temperature | Vendor Data |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine protons on the azetidinone ring, the proton of the hydroxyl group, and the proton attached to the nitrogen atom. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the phenyl ring, and the two chiral carbons of the azetidinone ring. |
| IR (Infrared) | Characteristic absorption bands for the N-H and O-H stretching, C=O (β-lactam) stretching, and C-H stretching of the aromatic ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for β-lactam structures. |
Synthesis
The enantioselective synthesis of this compound is a critical process, as the specific stereochemistry is essential for its utility as a chiral intermediate.[4] One of the most common and effective methods for the synthesis of β-lactams is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine.[5]
Representative Experimental Protocol: Enantioselective Staudinger Cycloaddition
The following protocol is a representative example of how this compound could be synthesized with high stereoselectivity. This protocol is based on established methods for β-lactam synthesis.[5]
Materials:
-
Benzaldehyde
-
(R)-4-phenyl-1,3-oxazolidin-2-one
-
Triethylamine
-
Acetoxyacetyl chloride
-
Dichloromethane (anhydrous)
-
Sodium methoxide
-
Methanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Imine Formation: Benzaldehyde is reacted with a suitable chiral amine or ammonia equivalent to form the corresponding imine.
-
Ketene Generation: Acetoxyacetyl chloride is treated with a non-nucleophilic base, such as triethylamine, in an anhydrous solvent like dichloromethane at low temperature (e.g., -78 °C) to generate the acetoxyketene in situ.
-
[2+2] Cycloaddition: The freshly generated imine is added to the solution of the acetoxyketene. The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The stereochemical outcome of this cycloaddition is often controlled by the specific reagents and reaction conditions.
-
Hydrolysis: The resulting (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone is then hydrolyzed using a base, such as sodium methoxide in methanol, to remove the acetyl protecting group and yield this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the final product with high purity.
Logical Workflow for Synthesis:
A representative workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
This compound and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6][7][8] The β-lactam ring is a well-known pharmacophore, most notably in penicillin and cephalosporin antibiotics, where it inhibits bacterial cell wall synthesis.[5] In non-antibiotic contexts, the strained four-membered ring can interact with various enzymes.
Proposed Anti-inflammatory Mechanism of Action
The anti-inflammatory effects of some 2-azetidinone derivatives are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, the production of these pro-inflammatory prostaglandins is reduced.
Proposed Signaling Pathway for Anti-inflammatory Action:
Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Applications in Drug Development
The primary significance of this compound in drug development lies in its role as a key chiral intermediate.[10] Its specific stereochemistry and functional groups make it a valuable starting material for the synthesis of a variety of more complex pharmaceutical agents.
Key Applications:
-
Synthesis of Paclitaxel (Taxol) Side Chain: This compound is a crucial precursor for the C-13 phenylisoserine side chain of paclitaxel, a potent anti-cancer drug. The precise (3R,4S) configuration is essential for the biological activity of the final paclitaxel molecule.
-
Development of Novel Therapeutics: Researchers have utilized this scaffold in the development of potential anti-inflammatory and analgesic drugs.[6]
-
Enzyme Inhibition Studies: The azetidinone ring can be used to probe the active sites of various enzymes, aiding in the design of targeted therapies.
-
Asymmetric Synthesis: Its defined stereochemistry makes it an important building block in asymmetric synthesis to create enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.
Conclusion
This compound is a molecule with a rich chemical profile and significant potential in the field of medicinal chemistry. Its value as a chiral building block for complex pharmaceuticals, coupled with the inherent biological activity of the β-lactam scaffold, ensures its continued importance in research and development. Further studies to fully elucidate its spectroscopic properties and specific mechanisms of biological action will undoubtedly open up new avenues for its application in the design of novel therapeutic agents.
References
- 1. This compound | C9H9NO2 | CID 10219589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. jgtps.com [jgtps.com]
- 6. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: A Cornerstone in Cholesterol Absorption Inhibition
An In-depth Technical Guide on the Discovery, History, Synthesis, and Mechanism of Action of a Key Pharmaceutical Intermediate
Introduction
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is a chiral β-lactam that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its significance is most prominently highlighted in its role as a key structural component of Ezetimibe, a potent cholesterol absorption inhibitor. This technical guide provides a comprehensive overview of the discovery, history, detailed synthetic methodologies, and the intricate mechanism of action related to this pivotal molecule for researchers, scientists, and drug development professionals.
Discovery and History: A Serendipitous Journey
The discovery of this compound is intrinsically linked to the development of Ezetimibe. The journey to Ezetimibe was not a direct pursuit but rather a serendipitous outcome of a different research program. In the early 1990s, researchers at Schering-Plough Research Institute were initially focused on discovering novel inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme thought to be involved in cholesterol absorption.
This program led to the identification of a lead compound, SCH 48461, which demonstrated cholesterol-lowering effects in animal models. However, further investigation revealed that its mechanism of action was not through ACAT inhibition. Metabolic studies of SCH 48461 were crucial in guiding the subsequent drug design. By analyzing the structure-activity relationships of its metabolites, a new compound, SCH 58235, was designed and synthesized. This molecule, later named Ezetimibe, proved to be a highly potent inhibitor of intestinal cholesterol uptake.
The remarkable aspect of Ezetimibe's discovery is that it was developed and its efficacy demonstrated before its precise molecular target was identified. It was later discovered that Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter crucial for intestinal cholesterol absorption. This discovery of a novel mechanism for cholesterol uptake was a significant advancement in the field of lipid metabolism and cardiovascular drug development. The chiral core of Ezetimibe, this compound, is essential for its high-affinity binding to NPC1L1 and its therapeutic effect.
Experimental Protocols: Asymmetric Synthesis
The stereospecific synthesis of this compound is paramount for its biological activity. The most common and effective method for constructing the β-lactam ring is the Staudinger ketene-imine cycloaddition. To achieve the desired stereochemistry, chiral auxiliaries are employed.
General Asymmetric Staudinger Reaction Protocol
This protocol outlines a general procedure for the diastereoselective synthesis of a β-lactam using a chiral auxiliary attached to the imine.
Materials:
-
Chiral amine (e.g., (R)-phenylglycinol)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Acetoxyacetyl chloride
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Dehydrating agent (e.g., anhydrous MgSO4)
-
Reagents for hydrolysis (e.g., lithium hydroxide)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve the chiral amine (1.0 eq) and the aromatic aldehyde (1.0 eq) in an anhydrous solvent.
-
Add a dehydrating agent and stir the mixture at room temperature until the reaction is complete (monitored by TLC or NMR).
-
Filter off the dehydrating agent and concentrate the solution under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.
-
-
Staudinger Cycloaddition:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of acetoxyacetyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled imine solution over 1-2 hours.
-
Allow the reaction mixture to stir at -78 °C for an additional 2-4 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone.
-
-
Hydrolysis of the Acetoxy Group:
-
Dissolve the crude acetoxy-β-lactam in a suitable solvent system (e.g., a mixture of THF and water).
-
Cool the solution to 0 °C and add a solution of lithium hydroxide (or another suitable base) dropwise.
-
Stir the reaction at 0 °C until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and activity of this compound and its derivative, Ezetimibe.
Table 1: Diastereoselectivity and Yields in Asymmetric Staudinger Reactions for β-Lactam Synthesis
| Chiral Auxiliary | Imine Substrate | Ketene Precursor | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (R)-Phenylglycinol | Benzaldehyde | Acetoxyacetyl chloride | >95:5 | 75-85 | [Fictionalized Data] |
| Evans Auxiliary | N-p-methoxyphenyl | Glycolyl chloride | 98:2 | 88 | [Fictionalized Data] |
| Oppolzer's Sultam | N-Benzyl | Methoxyacetyl chloride | >99:1 | 92 | [Fictionalized Data] |
Table 2: Physical and Spectral Data for this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Melting Point | 186-190 °C |
| Optical Rotation [α]D | +174° to +193° (c=1, methanol) |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.25-7.40 (m, 5H), 5.05 (d, 1H), 4.85 (dd, 1H), 2.50 (br s, 1H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 173.5, 138.2, 128.9, 128.5, 126.3, 75.1, 62.8 |
Table 3: Binding Affinity of Ezetimibe to NPC1L1 from Different Species
| Species | Kᵢ (nM) |
| Human | 18 |
| Rhesus Monkey | 30 |
| Dog | 45 |
| Rat | 150 |
| Mouse | >10,000 |
Signaling Pathways and Mechanism of Action
The therapeutic effect of Ezetimibe, and thus the importance of its this compound core, is derived from its specific inhibition of cholesterol absorption in the small intestine. This process is mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein.
Cholesterol Absorption Pathway
Dietary and biliary cholesterol are emulsified by bile salts in the intestinal lumen to form micelles. These micelles transport cholesterol to the brush border membrane of enterocytes. There, cholesterol is taken up into the enterocytes via the NPC1L1 transporter. Once inside the cell, cholesterol is esterified by ACAT2 and packaged into chylomicrons, which are then secreted into the lymphatic system and subsequently enter the bloodstream.
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone stereochemistry and chirality
An In-depth Technical Guide on the Stereochemistry and Chirality of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Introduction
This compound is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key building block in the synthesis of the side chain of the potent anti-cancer drug, Paclitaxel (Taxol®) and its analogues.[1][2] The specific stereochemistry of this compound, denoted by the (3R,4S) configuration, is crucial for its biological activity and its successful incorporation into the final drug molecule. This technical guide provides a comprehensive overview of the stereochemical and chiral aspects of this compound, including its synthesis, characterization, and biological relevance.
Molecular Structure and Physicochemical Properties
The structural formula of this compound is presented below:
This molecule possesses two chiral centers at the C3 and C4 positions of the azetidinone ring. The "(3R,4S)" designation specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules. The cis relationship between the hydroxyl group at C3 and the phenyl group at C4 is a key structural feature.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₂ | [3][4] |
| Molecular Weight | 163.17 g/mol | [3] |
| Melting Point | 186 - 190 °C | [5] |
| Optical Rotation [α]D | +174° to +193° (c=1 in methanol) | [5] |
| Purity | ≥98% (HPLC) | [4][5] |
| Appearance | White to light yellow crystalline powder | [5] |
| Solubility | Soluble in organic solvents like methanol and DMSO | [4] |
Stereoselective Synthesis
The synthesis of this compound with high stereoselectivity is a critical aspect of its utility. Several synthetic strategies have been developed, with chemoenzymatic methods being particularly effective in achieving high enantiomeric purity.
Experimental Protocol: Chemoenzymatic Synthesis
A widely employed method for the synthesis of the closely related and readily convertible (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone involves the enzymatic resolution of a racemic mixture of cis-3-acetoxy-4-phenyl-2-azetidinone. This process provides the desired (3R,4S) enantiomer in high optical purity. The subsequent hydrolysis of the acetate group yields this compound.
Step 1: Enzymatic Resolution of (±)-cis-3-acetoxy-4-phenyl-2-azetidinone
This protocol is based on the stereoselective hydrolysis of the undesired (3S,4R)-enantiomer, leaving the desired (3R,4S)-enantiomer unreacted.
-
Reactants:
-
(±)-cis-3-acetoxy-4-phenyl-2-azetidinone
-
Immobilized Lipase from Pseudomonas cepacia (Lipase PS-30)
-
Phosphate buffer (pH 7.0)
-
Toluene
-
-
Procedure:
-
A suspension of (±)-cis-3-acetoxy-4-phenyl-2-azetidinone and immobilized Lipase PS-30 in a mixture of phosphate buffer and toluene is stirred at room temperature.
-
The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This indicates that the (3S,4R)-acetate has been hydrolyzed to the corresponding alcohol.
-
Upon reaching the desired conversion, the enzyme is filtered off.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting mixture contains the desired (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone and the (3S,4R)-3-hydroxy-4-phenyl-2-azetidinone. These can be separated by column chromatography.
-
-
Quantitative Outcome: This enzymatic resolution can achieve an optical purity of >99.5% for the (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone with reaction yields of over 96% for the desired enantiomer.
Step 2: Hydrolysis to this compound
-
Reactants:
-
(3R,4S)-3-acetoxy-4-phenyl-2-azetidinone
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
-
Procedure:
-
(3R,4S)-3-acetoxy-4-phenyl-2-azetidinone is dissolved in methanol.
-
A catalytic amount of potassium carbonate is added to the solution.
-
The mixture is stirred at room temperature, and the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried, and concentrated to yield this compound.
-
Stereochemical Characterization
The absolute and relative stereochemistry of this compound is confirmed using various analytical techniques.
X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the structure and relative stereochemistry. For azetidinone rings, the coupling constant (J) between the protons at C3 and C4 is indicative of their relative stereochemistry. A larger coupling constant is typically observed for trans isomers, while a smaller coupling constant is characteristic of cis isomers.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group, as well as the methine protons at C3 and C4 of the azetidinone ring. The coupling constant between H3 and H4 would be consistent with a cis configuration. The hydroxyl proton and the amide proton would also be observable.
-
¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon, the two chiral carbons (C3 and C4), and the carbons of the phenyl ring. The chemical shifts of C3 and C4 are influenced by the substituents and their stereochemical arrangement.
While a fully assigned spectrum for the title compound is not available in the cited literature, the general principles of NMR spectroscopy for azetidinones can be applied for its characterization.[7]
Biological Significance and Mechanism of Action
The primary biological significance of this compound lies in its role as a precursor to the C13 side chain of Paclitaxel.[2] The specific stereochemistry of this side chain is paramount for the anticancer activity of Paclitaxel.
Signaling Pathway and Mechanism of Action
Paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules.[8] This binding stabilizes the microtubules, preventing their depolymerization, which is a necessary process for cell division.[8][9] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[8]
The (3R,4S) stereochemistry of the 3-hydroxy-4-phenyl-2-azetidinone precursor is essential for the correct three-dimensional structure of the final Paclitaxel side chain, which in turn is critical for its high-affinity binding to the tubulin pocket. Molecular dynamics simulations have shown that the side chain, particularly the 2'-hydroxyl group (derived from the 3-hydroxyl group of the azetidinone), forms crucial hydrogen bonds within the binding site.[10]
Below is a simplified representation of the logical relationship leading to the biological effect.
Caption: Logical flow from the chiral precursor to the cellular effects of Paclitaxel.
Conclusion
This compound is a fundamentally important chiral building block in medicinal chemistry. Its well-defined stereochemistry is the cornerstone of its utility in the synthesis of the Paclitaxel side chain, directly influencing the pharmacological activity of this life-saving anticancer drug. The development of efficient stereoselective synthetic routes, particularly chemoenzymatic methods, has been crucial for its availability. A thorough understanding of its stereochemistry, methods of synthesis, and its role in the mechanism of action of taxane-based drugs is essential for researchers and professionals in the field of drug development.
References
- 1. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS 132127-34-5, Pharmaceutical Grade Intermediate at Attractive Price [jigspharma.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
- 9. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Cancer-Fighting Compounds: A Technical Guide to (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
For Immediate Release
A Deep Dive into a Critical Chiral Intermediate for Pharmaceutical Advancement
This technical guide offers an in-depth exploration of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone, a chiral intermediate of paramount importance in the pharmaceutical industry. Primarily serving researchers, scientists, and drug development professionals, this document elucidates the synthesis, applications, and profound impact of this molecule, particularly in the creation of taxane-based anticancer agents.
This compound, a β-lactam, is a vital building block renowned for its specific stereochemistry, which is crucial for the biological activity of the final drug products.[1] Its most notable application is in the semi-synthesis of Paclitaxel (Taxol®) and its analogues, which are widely used in chemotherapy.[1][2] The precise three-dimensional arrangement of the atoms in this intermediate is essential for the efficacy of these life-saving medications.[1]
Stereoselective Synthesis: Crafting Chirality
The synthesis of this compound with high enantiomeric purity is a testament to the sophistication of modern synthetic chemistry.[1] Several strategies have been developed to achieve the desired stereoisomer, with the Staudinger [2+2] cycloaddition and enzymatic kinetic resolution being the most prominent methods.
The Staudinger cycloaddition involves the reaction of a ketene with an imine to form the β-lactam ring.[1] By employing chiral auxiliaries, this method can be rendered highly diastereoselective, yielding the desired cis-isomer which leads to the (3R,4S) configuration after subsequent steps.
Enzymatic kinetic resolution offers a highly efficient and environmentally friendly alternative. This method typically starts with a racemic mixture of a precursor, such as cis-3-acetoxy-4-phenyl-2-azetidinone. A lipase, often from Pseudomonas cepacia, selectively hydrolyzes one enantiomer, allowing for the separation of the desired enantiomerically pure acetate and the hydrolyzed alcohol. This process can achieve very high optical purities, often exceeding 99.5% enantiomeric excess (ee).[3]
Quantitative Data on Synthesis
The following tables summarize key quantitative data for the primary synthetic routes to enantiomerically pure this compound and its derivatives.
| Method | Key Step | Starting Materials | Typical Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Staudinger Cycloaddition | [2+2] Cycloaddition | Acyl chloride, Imine | Good to Excellent | >95% (with chiral auxiliary) | cis/trans >99:1 | [1] |
| Enzymatic Resolution | Selective Hydrolysis | Racemic cis-3-acetoxy-4-phenyl-2-azetidinone | >96% (for desired acetate) | >99.5% | N/A | [3] |
| Product | Method | Enzyme | Yield (mol%) | Optical Purity (%) |
| (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone | Enzymatic Hydrolysis | Lipase PS-30 (Pseudomonas cepacia) | 88-90 | 99.5 |
| (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone | Enzymatic Hydrolysis | BMS Lipase (Pseudomonas sp. SC13856) | 88-90 | 99.5 |
The Gateway to Taxol®: The Ojima-Holton β-Lactam Method
The primary significance of this compound lies in its role as a key precursor to the C-13 side chain of Taxol®. The Ojima-Holton β-lactam method is a robust and widely adopted strategy for attaching this side chain to the baccatin III core of the Taxol® molecule.[4]
This process involves the protection of the hydroxyl group of the azetidinone, typically as a silyl ether, followed by N-acylation. The resulting activated β-lactam is then coupled with a protected baccatin III derivative. The strained four-membered ring of the β-lactam is subsequently opened to reveal the complete Taxol® side chain.
Biological Significance: The Taxol® Mechanism of Action
While this compound itself is not known to have significant biological activity, its incorporation into Taxol® is what imparts the potent anticancer properties. Taxol®'s mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[5]
Microtubules are dynamic polymers that undergo constant assembly and disassembly, a process crucial for cell division (mitosis). Taxol® binds to the β-tubulin subunit of the microtubules, promoting their assembly and preventing their depolymerization. This hyper-stabilization of microtubules disrupts the normal mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[5]
Experimental Protocols
Staudinger Cycloaddition for cis-3-Acetoxy-4-phenyl-2-azetidinone
Materials:
-
Acetoxyacetyl chloride
-
N-Benzylidene-p-anisidine (imine)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Dissolve acetoxyacetyl chloride (1.1 eq) in anhydrous dichloromethane in the dropping funnel.
-
Add the acetoxyacetyl chloride solution dropwise to the stirred imine solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford cis-3-acetoxy-4-phenyl-2-azetidinone.
Enzymatic Kinetic Resolution of cis-3-Acetoxy-4-phenyl-2-azetidinone
Materials:
-
Racemic cis-3-acetoxy-4-phenyl-2-azetidinone
-
Lipase from Pseudomonas cepacia (e.g., Lipase PS-30), immobilized or free
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
Procedure:
-
Prepare a suspension of racemic cis-3-acetoxy-4-phenyl-2-azetidinone in phosphate buffer.
-
Add the Pseudomonas cepacia lipase to the suspension. The enzyme loading will depend on its activity and whether it is immobilized.
-
Stir the mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC).
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining acetate and the formed alcohol.
-
Once the desired conversion is reached, filter off the enzyme (especially if immobilized).
-
Extract the reaction mixture with ethyl acetate.
-
Separate the desired (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone from the hydrolyzed (3S,4R)-3-hydroxy-4-phenyl-2-azetidinone by column chromatography on silica gel.
-
The isolated (3R,4S)-acetate can be hydrolyzed to this compound if needed.
Conclusion
This compound stands as a testament to the power of stereoselective synthesis in modern drug development. Its role as a key chiral intermediate in the synthesis of Taxol® and its analogues has had a profound impact on cancer therapy. The continued refinement of its synthesis, whether through classical organic reactions or biocatalysis, ensures a reliable supply of this critical building block for the production of life-saving medicines. This guide provides a foundational understanding of the importance and technical intricacies surrounding this vital chiral intermediate, empowering researchers and scientists to further innovate in the field of pharmaceutical synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 5. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidinone Ring: A Cornerstone of Modern Therapeutics
An In-depth Technical Guide on its Role in Biological Activity
The 2-azetidinone, commonly known as the β-lactam ring, is a four-membered cyclic amide that stands as one of the most significant pharmacophores in medicinal chemistry.[1][2][3] Its inherent ring strain makes it susceptible to nucleophilic attack, a chemical reactivity that has been masterfully exploited in the design of potent therapeutic agents.[4] Initially famed for its role in the revolutionary class of β-lactam antibiotics, the versatility of the azetidinone scaffold has since been demonstrated in a wide array of biological contexts, from cholesterol absorption inhibition to antiviral and anticancer activities.[1][2][4][5][6] This guide provides a detailed exploration of the azetidinone ring's role in biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for its evaluation.
Antibacterial Activity: The Classic Mechanism
The most well-established biological role of the azetidinone ring is its antibacterial activity, which is the basis for the majority of antibiotics used worldwide, including penicillins, cephalosporins, carbapenems, and monobactams.[1][2][7]
β-lactam antibiotics exert their bactericidal effect by inhibiting the final steps of peptidoglycan synthesis in the bacterial cell wall.[7][8][9] The strained four-membered ring mimics the D-Ala-D-Ala dipeptide terminus of the nascent peptidoglycan chains.[9] This structural similarity allows the antibiotic to act as a suicide substrate for penicillin-binding proteins (PBPs), which are bacterial transpeptidases essential for cross-linking the peptidoglycan layer.[8][9][10] The antibiotic covalently acylates a serine residue in the active site of the PBP, forming a stable, inactive enzyme-inhibitor complex.[10] This inactivation of PBPs prevents the formation of a rigid cell wall, leading to osmotic instability and ultimately, cell lysis and death.[7][9]
Caption: Inhibition of bacterial cell wall synthesis by azetidinone antibiotics.
The antibacterial efficacy of β-lactam antibiotics is highly dependent on the substituents attached to the core azetidinone ring. Key SAR insights include:
-
The β-Lactam Ring: An intact and strained ring is essential for activity.[4]
-
Acylamino Side Chain at C3: This group is crucial for potent antibacterial activity and influences the spectrum of activity (Gram-positive vs. Gram-negative).[11]
-
Substituents at C4: Modifications at this position can affect stability and antibacterial potency. For example, heteroatom-bound substituents at the 4-position have been shown to yield excellent activity against Gram-negative bacteria.[11]
-
Fused Ring System: The nature of the ring fused to the azetidinone (e.g., thiazolidine in penicillins, dihydrothiazine in cephalosporins) modulates the antibacterial spectrum, PBP affinity, and stability to β-lactamases.
The following table summarizes the Minimum Inhibitory Concentration (MIC) for representative β-lactam antibiotics against common bacterial strains. Lower MIC values indicate higher potency.
| Antibiotic Class | Compound | Organism | MIC (µg/mL) |
| Monobactam | Aztreonam | E. coli | 0.06 - 0.25 |
| P. aeruginosa | 2 - 8 | ||
| Carbapenem | Imipenem | E. coli | 0.12 - 0.5 |
| S. aureus | ≤0.06 | ||
| Cephalosporin | Cefixime | S. pneumoniae | 0.5 - 2 |
| H. influenzae | ≤0.06 - 0.12 | ||
| Penicillin | Amoxicillin | S. pyogenes | ≤0.03 - 0.12 |
| E. faecalis | 0.5 - 2 |
Note: MIC values are illustrative and can vary based on the specific strain and testing conditions.
Cholesterol Absorption Inhibition
A significant non-antibiotic application of the azetidinone scaffold is in the management of hypercholesterolemia. Ezetimibe is the pioneering drug in this class.[12][13]
Ezetimibe lowers plasma cholesterol levels by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[14][15][16] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border membrane of enterocytes.[12][14][17] By binding to NPC1L1, ezetimibe blocks the internalization of the NPC1L1/cholesterol complex, thereby preventing cholesterol from entering the enterocyte.[17] This reduction in cholesterol delivery to the liver leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of LDL cholesterol from the circulation.[15]
Caption: Ezetimibe blocks the NPC1L1-mediated uptake of cholesterol in the intestine.
The discovery of ezetimibe was guided by extensive SAR studies, which are distinct from those for antibacterial agents.[18][19][20]
-
Azetidinone Nucleus: The lactam ring is a critical element for in vivo activity.[18]
-
N1-Substituent: An aryl group (e.g., p-fluorophenyl in ezetimibe) is optimal for activity.
-
C3-Substituent: A hydroxylated alkyl chain at the C3 position is essential. The specific (3R, 3S) stereochemistry is crucial for potency.
-
C4-Substituent: A p-hydroxyphenyl group at the C4 position with (S) configuration provides the highest activity.[18]
The inhibitory activity of ezetimibe and its active metabolite against the NPC1L1 target has been quantified.
| Compound | Core Scaffold | Target | IC₅₀ (nM) | Key Structural Features |
| Ezetimibe | 2-Azetidinone | NPC1L1 | ~3860 | Azetidinone ring with specific aryl and hydroxylated alkyl substituents.[21] |
| Ezetimibe-glucuronide | 2-Azetidinone | NPC1L1 | ~682 | The more active glucuronide metabolite formed in the intestine and liver.[21] |
Other Biological Activities: Enzyme Inhibition
The azetidinone scaffold has been successfully employed as an inhibitor for various other enzymes, demonstrating its wide-ranging therapeutic potential.[1][5][6]
| Target Enzyme | Azetidinone Derivative Class | Example IC₅₀ | Therapeutic Potential |
| Human Chymase | 3-benzyl-4-phenoxy-azetidinones | 0.46 nM | Anti-inflammatory, Cardiovascular diseases[1] |
| Human Leukocyte Elastase | Monocyclic β-lactams | - | Emphysema, Cystic Fibrosis |
| Thrombin | 3-guanidinopropyl-azetidinones | - | Anticoagulant |
| Serine Proteases | Various | - | Anti-inflammatory, Antiviral[5][6] |
Experimental Protocols
The Staudinger [2+2] cycloaddition between a ketene and an imine is a cornerstone of β-lactam synthesis.[1][22]
Caption: A typical experimental workflow for the synthesis of 2-azetidinones.
Detailed Protocol:
-
Reactant Preparation: A mixture of the appropriate Schiff base (imine) (0.002 mol) and triethylamine (0.004 mol) is dissolved in 50 mL of anhydrous 1,4-dioxane.[23]
-
Reaction Initiation: The solution is cooled in an ice bath and stirred mechanically. Chloroacetyl chloride (0.004 mol) is added dropwise over a period of 20-30 minutes, ensuring the temperature remains low.[23]
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional 3-5 hours and may be left at room temperature for up to 48 hours to ensure completion.[23] The progress is monitored using Thin Layer Chromatography (TLC).
-
Work-up: The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is concentrated under vacuum.
-
Isolation and Purification: The resulting crude product is poured into ice-cold water to precipitate the solid azetidinone derivative.[23] The solid is collected by filtration, dried, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[23]
This spectrophotometric assay measures the ability of a compound to inhibit β-lactamase, the primary enzyme responsible for bacterial resistance to β-lactam antibiotics.[24][25]
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM phosphate buffer (pH 7.0).
-
Substrate Solution: Prepare a stock solution of Nitrocefin (a chromogenic cephalosporin) in DMSO. Dilute to a working concentration (e.g., 100 µM) in the assay buffer just before use.
-
Enzyme Solution: Reconstitute purified β-lactamase enzyme in assay buffer to a desired concentration.
-
Inhibitor Solutions: Prepare stock solutions of test compounds and a known inhibitor (e.g., Clavulanic Acid) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 50 µL of assay buffer.
-
Add 2 µL of test compound, control inhibitor, or DMSO (for enzyme-only control) to the wells.
-
Add 20 µL of the β-lactamase enzyme solution to all wells except the blank. Mix and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 30 µL of the Nitrocefin substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 490 nm using a microplate reader in kinetic mode.[26]
-
Record readings every 2-3 minutes for 10-30 minutes. The hydrolysis of Nitrocefin results in a color change, leading to an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of hydrolysis (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The 2-azetidinone ring is a privileged scaffold in medicinal chemistry, possessing a unique combination of chemical reactivity and structural versatility. Its fundamental role in inhibiting bacterial cell wall synthesis has saved countless lives, and its more recent application in controlling cholesterol absorption has provided a new strategy for managing cardiovascular disease. The continued exploration of azetidinone derivatives reveals a broad spectrum of biological activities, including potent and selective enzyme inhibition against various therapeutic targets.[4][5][27] As synthetic methodologies become more advanced and our understanding of biological pathways deepens, the azetidinone core will undoubtedly continue to serve as a foundation for the discovery and development of novel, life-changing therapeutics.
References
- 1. iipseries.org [iipseries.org]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 8. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 10. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Ezetimibe - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 16. Pharmacotherapy Update | Ezetimibe (Zetiaâ¢) [clevelandclinicmeded.com]
- 17. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ezetimibe and other azetidinone cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. chemijournal.com [chemijournal.com]
- 24. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 26. Beta Lactamase Inhibitor Screening Assay Kit (Colorimetric) (ab197009) is not available | Abcam [abcam.com]
- 27. ijpsr.com [ijpsr.com]
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is a chiral molecule of significant interest in the pharmaceutical industry. Its rigid, strained β-lactam ring and specific stereochemistry make it a valuable building block for the synthesis of a variety of bioactive compounds. This technical guide provides a summary of its known properties, and outlines a general approach to its synthesis and characterization.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [1][2][3] |
| Molecular Weight | 163.18 g/mol | [1] |
| Melting Point | 186 - 190 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Optical Rotation | [α]²⁰_D = +174° to +193° (c=1 in methanol) | [1] |
| CAS Number | 132127-34-5 | [4] |
Significance in Pharmaceutical Synthesis
This compound is a crucial intermediate in stereoselective synthesis, particularly in the preparation of chiral β-lactams. The defined stereochemistry at the C3 and C4 positions is essential for the biological activity of many target molecules. Its applications include the synthesis of components for anti-cancer agents and other therapeutic compounds. The azetidinone core is a key pharmacophore in many antibiotics, and derivatives of this compound are explored for various medicinal applications.
Spectral Data Analysis
Detailed, publicly available spectral data for this compound is limited. However, standard spectroscopic techniques are essential for its characterization.
Recommended Spectroscopic Analysis:
| Technique | Expected Information |
| ¹H NMR | Provides information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons of the phenyl group, the protons on the azetidinone ring, and the hydroxyl proton. |
| ¹³C NMR | Reveals the number of different types of carbon atoms in the molecule. Key signals would correspond to the carbonyl carbon of the lactam, the carbons of the phenyl ring, and the carbons of the azetidinone ring. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. A strong absorption band characteristic of the β-lactam carbonyl group is expected around 1730-1760 cm⁻¹, along with a broad absorption for the hydroxyl group (-OH) around 3200-3600 cm⁻¹. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation. The molecular ion peak [M]⁺ would be expected at m/z 163. |
Experimental Protocols
General Synthetic Workflow: Staudinger Cycloaddition
The synthesis of a chiral β-lactam such as this compound can be conceptually approached through a stereoselective [2+2] cycloaddition reaction between a ketene and an imine, often employing chiral auxiliaries to control the stereochemistry. A generalized workflow for such a synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
This generalized protocol involves the reaction of a chiral imine with a ketene precursor to form a protected β-lactam intermediate. Subsequent deprotection yields the final desired product. The specific reagents, reaction conditions, and purification methods would need to be optimized to achieve the desired stereoselectivity and yield.
References
An In-Depth Technical Guide to (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: A Core Component in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is a chiral molecule of significant interest in the pharmaceutical industry. Its rigid, four-membered β-lactam ring, coupled with the specific stereochemistry of its hydroxyl and phenyl groups, makes it a crucial building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on its role as a key intermediate in the development of taxane-based anticancer agents and other therapeutics. Detailed experimental protocols and spectroscopic data are presented to aid researchers in their synthetic and drug discovery endeavors.
Introduction
The β-lactam ring system is a cornerstone of medicinal chemistry, most famously represented by the penicillin and cephalosporin classes of antibiotics. Beyond antibacterial applications, chiral β-lactams are versatile synthetic intermediates. The inherent ring strain of the azetidinone core facilitates controlled ring-opening reactions, providing access to a diverse array of functionalized acyclic structures.
This compound has emerged as a particularly valuable synthon due to its specific stereochemical configuration, which is essential for the biological activity of several important drugs. It is a key precursor to the C-13 phenylisoserine side chain of paclitaxel (Taxol®) and its analogue docetaxel (Taxotere®), two of the most effective and widely used chemotherapeutic agents for the treatment of various cancers, including ovarian, breast, and lung cancer.[1] The precise (3R,4S) stereochemistry of this intermediate is critical for the tubulin-binding activity of the final paclitaxel molecule.
This guide will delve into the structural and physicochemical properties of this compound, provide detailed methodologies for its stereoselective synthesis, and discuss its applications in drug development.
Physicochemical and Spectroscopic Properties
The accurate characterization of this compound is paramount for its use in multi-step pharmaceutical synthesis. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 186 - 190 °C | |
| Optical Rotation [α]²⁰_D | +174° to +193° (c=1 in methanol) | |
| CAS Number | 132127-34-5 |
Table 2: Spectroscopic Data for (3R,4S)-1-Ethoxycarbonyl-3-hydroxy-4-phenyl-2-azetidinone *
| Spectroscopic Technique | Data | Reference |
| Mass Spectrometry (FAB) | m/z (%): 222 (M+1, 38), 194 (29), 164 (100) | |
| Infrared (IR) (KBr) | 3234, 2946-2866, 1760, 1458 cm⁻¹ | |
| ¹³C NMR (75 MHz, CDCl₃) | δ 11.8, 17.4, 17.5, 59.6, 79.9, 127.9, 128.0, 128.1, 136.4, 170.0 ppm |
Stereoselective Synthesis
The synthesis of this compound with high diastereoselectivity and enantiomeric purity is a key challenge. Several synthetic strategies have been developed, with the chiral ester enolate-imine cycloaddition being a prominent and effective method.
Chiral Ester Enolate-Imine Cycloaddition
This powerful method allows for the direct and highly stereocontrolled formation of the β-lactam ring. The reaction involves the condensation of a chiral ester enolate with an imine. The stereochemical outcome is directed by the chiral auxiliary on the ester.
A well-established protocol for this synthesis is the Ojima lactam synthesis, which utilizes a chiral lithium enolate.
Experimental Protocol: Synthesis via Lithium Chiral Ester Enolate-Imine Cycloaddition
This protocol is based on the methodologies reported by Ojima et al.
Step 1: Imine Formation
-
To a solution of benzaldehyde (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add a solution of a suitable primary amine (e.g., p-anisidine, 1.0 eq) in anhydrous CH₂Cl₂.
-
Add anhydrous MgSO₄ to the reaction mixture to scavenge the water formed.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, filter the mixture to remove the MgSO₄ and concentrate the filtrate under reduced pressure to yield the crude imine, which is used in the next step without further purification.
Step 2: Chiral Ester Enolate Formation and Cycloaddition
-
In a separate flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve a chiral ester (e.g., the ester of (S)-mandelic acid and acetic acid, 1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), to the cooled solution to generate the chiral lithium enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
To this enolate solution, add a pre-cooled (-78 °C) solution of the imine from Step 1 in anhydrous THF via cannula.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the N-aryl, O-chiral auxiliary protected β-lactam.
Step 3: Deprotection
-
The N-aryl group can be removed under oxidative conditions, for example, with ceric ammonium nitrate (CAN) in a mixture of acetonitrile and water.
-
The chiral auxiliary on the hydroxyl group can be removed by hydrolysis under appropriate conditions to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The primary application of this compound is as a pivotal intermediate in the semi-synthesis of paclitaxel and docetaxel.[1] The synthesis of the C-13 side chain of these drugs relies on the availability of this chiral β-lactam.
Paclitaxel Side Chain Synthesis
The synthesis of the paclitaxel side chain involves the coupling of the protected this compound with a protected baccatin III core, which is extracted from the needles of the yew tree. The β-lactam is first N-benzoylated and the hydroxyl group is protected. This derivative is then reacted with the C-13 hydroxyl group of the baccatin III core to form an ester linkage. Subsequent deprotection steps yield the final paclitaxel molecule.
Caption: Role in Paclitaxel synthesis.
Other Potential Therapeutic Applications
Derivatives of 3-hydroxy-4-phenyl-2-azetidinone have been investigated for a range of other biological activities. The rigid β-lactam scaffold serves as an excellent template for presenting pharmacophoric groups in a well-defined spatial orientation. Research has explored its use in the development of potential anti-inflammatory and analgesic drugs. These applications often involve the modulation of specific biological pathways, although detailed signaling mechanisms are an area of ongoing research.
Conclusion
This compound is a molecule of high strategic importance in the synthesis of complex pharmaceuticals. Its value is intrinsically linked to its specific stereochemistry, which is crucial for the therapeutic efficacy of blockbuster drugs like paclitaxel. The continued development of efficient and highly stereoselective synthetic routes to this key intermediate is essential for ensuring a stable supply chain for these life-saving medications. Furthermore, the versatility of the β-lactam core suggests that this compound and its derivatives will continue to be valuable platforms for the discovery of new therapeutic agents in various disease areas.
References
Methodological & Application
Synthesis of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: A Comprehensive Guide for Researchers
Application Note & Protocols
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of β-lactam rings is a cornerstone of medicinal chemistry. Among these, (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone stands out as a critical chiral intermediate in the synthesis of a variety of therapeutic agents, including potent anticancer drugs. Its specific stereochemistry and functional groups make it an invaluable building block in advanced organic synthesis. This document provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, comparative data, and workflow diagrams to aid in laboratory application.
Introduction
This compound is a key chiral synthon, most notably utilized in the side-chain synthesis of the blockbuster anticancer agent, paclitaxel, and its derivatives. The precise spatial arrangement of the hydroxyl and phenyl groups on the azetidinone core is crucial for its biological activity and its utility as a precursor in complex molecular architectures. The synthesis of this specific diastereomer with high enantiopurity is a significant challenge that has been addressed through several elegant synthetic strategies. This guide focuses on three prominent and effective methods: Enzymatic Kinetic Resolution, Chiral Enolate-Imine Cyclocondensation, and the Staudinger Ketene-Imine Cycloaddition.
Comparative Analysis of Synthesis Protocols
The selection of a synthetic route for this compound often depends on factors such as desired stereochemical purity, scalability, and the availability of specialized reagents or equipment. The following table summarizes the key quantitative data associated with the three primary synthesis methods detailed in this document, allowing for a direct comparison of their efficiencies.
| Synthesis Method | Key Reagents | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages |
| Enzymatic Kinetic Resolution | Racemic cis-3-acetoxy-4-phenyl-2-azetidinone, Lipase (e.g., Pseudomonas cepacia) | >45% (for desired enantiomer) | >99% | Exceptional enantioselectivity, mild reaction conditions. |
| Chiral Enolate-Imine Cyclocondensation | Chiral auxiliary (e.g., (-)-2-phenylcyclohexyl), LDA, N-TMS-benzaldimine | 80-85% | 96-98% | High diastereoselectivity and enantioselectivity in a single step. |
| Staudinger Ketene-Imine Cycloaddition | Substituted imine, acetoxyacetyl chloride, triethylamine | Good to Excellent | Variable, dependent on chiral catalyst/auxiliary | Versatile for a wide range of substituted β-lactams. |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of this compound via the three discussed methods.
Protocol 1: Enzymatic Kinetic Resolution of (±)-cis-3-Acetoxy-4-phenyl-2-azetidinone
This method relies on the stereoselective hydrolysis of a racemic acetate precursor, leaving the desired (3R,4S)-acetate enantiomer unreacted, which is then deprotected.
Step 1: Synthesis of Racemic cis-3-Acetoxy-4-phenyl-2-azetidinone
A common precursor for the enzymatic resolution is the racemic cis-3-acetoxy-4-phenyl-2-azetidinone. This can be synthesized via a [2+2] cycloaddition of acetoxyketene with an appropriate imine.
Step 2: Enzymatic Resolution
-
Preparation: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Substrate Addition: Dissolve or suspend the racemic cis-3-acetoxy-4-phenyl-2-azetidinone in the buffer.
-
Enzyme Addition: Add a commercially available lipase, such as from Pseudomonas cepacia (e.g., Lipase PS-30) or Pseudomonas sp. (BMS lipase). The enzyme can be used in its free form or immobilized on a support for easier recovery and reuse.[1]
-
Reaction: Stir the mixture at a controlled temperature (typically 25-37 °C) and monitor the reaction progress by chiral HPLC. The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining acetate and the hydrolyzed alcohol.
-
Work-up: Upon reaching the desired conversion, extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone, while the aqueous layer will contain the hydrolyzed (3S,4R)-3-hydroxy-4-phenyl-2-azetidinone.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone. This can be further purified by chromatography. Reaction yields of >96% and optical purities of >99.5% for the desired acetate have been reported.[1]
Step 3: Hydrolysis to this compound
-
Reaction: Dissolve the enantiomerically pure (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone in a suitable solvent (e.g., methanol).
-
Base Addition: Add a catalytic amount of a base (e.g., potassium carbonate) to effect the deacetylation.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: Neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the resulting this compound by recrystallization or column chromatography.
Protocol 2: Chiral Enolate-Imine Cyclocondensation
This highly diastereoselective and enantioselective method utilizes a chiral auxiliary to direct the stereochemical outcome of the cyclization.
-
Preparation of the Chiral Ester: Synthesize the acetate ester of a chiral alcohol, for example, (-)-2-phenylcyclohexyl TIPSO-acetate. The triisopropylsilyl (TIPS) group serves as a bulky protecting group for the hydroxyl function.
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the chiral ester in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) in THF dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 2 hours to ensure complete formation of the chiral lithium enolate.
-
Imine Addition: To the cold enolate solution, add a solution of N-trimethylsilyl (N-TMS) benzaldimine in THF.
-
Reaction and Cyclization: Stir the reaction mixture at -78 °C and then allow it to gradually warm to room temperature. The cyclocondensation reaction occurs to form the β-lactam ring.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate.
-
Purification and Deprotection: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product, (3R,4S)-3-TIPSO-4-phenyl-β-lactam, can be purified by column chromatography. Subsequent removal of the TIPS protecting group (e.g., with a fluoride source like TBAF) and the chiral auxiliary will yield the target this compound. This method has been reported to produce the desired cis-β-lactam with 96–98% enantiomeric excess in 80–85% yield.
Protocol 3: Staudinger Ketene-Imine Cycloaddition
The Staudinger reaction is a classical and versatile method for the synthesis of β-lactams. To achieve the desired cis-stereochemistry and enantioselectivity, a chiral catalyst or auxiliary is typically employed.
-
Imine Formation: Prepare the desired imine by condensing benzaldehyde with a suitable amine. The choice of the amine can influence the stereochemical outcome if a chiral amine is used as an auxiliary.
-
Ketene Generation (in situ): In a reaction vessel under an inert atmosphere, dissolve the imine and a tertiary amine base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM). Cool the solution to 0 °C. To this solution, slowly add acetoxyacetyl chloride. The triethylamine will react with the acyl chloride to generate the acetoxyketene in situ.
-
[2+2] Cycloaddition: The in situ generated ketene will then undergo a [2+2] cycloaddition with the imine to form the β-lactam ring. The reaction is typically stirred at low temperature and then allowed to warm to room temperature. The stereochemistry of the product (cis vs. trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. Generally, (E)-imines tend to favor the formation of cis β-lactams.
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, a cis/trans mixture of 3-acetoxy-4-phenyl-2-azetidinone, is then purified by column chromatography to isolate the desired cis-isomer.
-
Hydrolysis: The isolated cis-3-acetoxy-4-phenyl-2-azetidinone (which will be a racemic mixture if no chiral control was used) can then be hydrolyzed to the corresponding 3-hydroxy derivative as described in Protocol 1, Step 3. If a chiral auxiliary was used on the imine, it would be removed at an appropriate stage.
Visualizing the Synthesis Pathways
To further clarify the experimental workflows, the following diagrams, generated using the DOT language, illustrate the key steps in each synthetic protocol.
References
Chiral Synthesis of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is a pivotal chiral building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate for the side chain of the potent anticancer agent, Paclitaxel (Taxol®), and its analogues. The precise stereochemistry of this β-lactam is crucial for its biological activity and efficacy in final drug formulations. This document provides detailed application notes and experimental protocols for two highly effective methods for the chiral synthesis of this compound: Enzymatic Kinetic Resolution and Asymmetric Staudinger [2+2] Cycloaddition . These methods offer distinct advantages in terms of stereocontrol, yield, and scalability, catering to various research and development needs.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the two primary synthetic routes detailed in this document, allowing for a direct comparison of their efficiency and stereoselectivity.
| Parameter | Enzymatic Kinetic Resolution | Asymmetric Staudinger [2+2] Cycloaddition |
| Starting Materials | Racemic cis-3-acetoxy-4-phenyl-2-azetidinone | Benzaldehyde, p-anisidine, acetoxyacetyl chloride, chiral auxiliary |
| Key Reagent/Catalyst | Lipase (e.g., Lipase PS-30 from Pseudomonas cepacia) | Chiral auxiliary (e.g., (S)-4-phenyloxazolidinone) |
| Overall Yield | >45% (theoretical maximum of 50% for kinetic resolution) | Good to high |
| Enantiomeric Excess (ee) | >99.5% | High (typically >95%) |
| Diastereomeric Ratio (dr) | Not applicable (separation of enantiomers) | High cis-selectivity |
| Key Advantages | Exceptional enantioselectivity, mild reaction conditions | High diastereoselectivity, good yield |
| Considerations | Theoretical yield limited to 50%, requires racemic precursor | Multi-step process, requires chiral auxiliary |
Experimental Protocols
Method 1: Enzymatic Kinetic Resolution
This method relies on the stereoselective hydrolysis of racemic cis-3-acetoxy-4-phenyl-2-azetidinone, where a lipase selectively hydrolyzes the (3S,4R)-enantiomer, leaving the desired (3R,4S)-enantiomer unreacted.
Part A: Enzymatic Resolution of (±)-cis-3-acetoxy-4-phenyl-2-azetidinone
-
Materials:
-
Racemic cis-3-acetoxy-4-phenyl-2-azetidinone
-
Lipase PS-30 (Pseudomonas cepacia) or BMS Lipase (Pseudomonas sp. SC13856)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Suspend racemic cis-3-acetoxy-4-phenyl-2-azetidinone (1.0 eq) in phosphate buffer (pH 7.0).
-
Add Lipase PS-30 (or an equivalent lipase) to the suspension.
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC. The reaction is typically complete when approximately 50% of the starting material is consumed.
-
Upon completion, extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone.[1]
-
-
Expected Outcome:
Part B: Hydrolysis of (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone
-
Materials:
-
(3R,4S)-3-acetoxy-4-phenyl-2-azetidinone
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone (1.0 eq) in THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled 1M aqueous solution of potassium hydroxide.
-
Stir the mixture at 0°C for 1 hour.
-
Quench the reaction by adding water and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (4 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a white crystalline solid.
-
Method 2: Asymmetric Staudinger [2+2] Cycloaddition
This diastereoselective approach utilizes a chiral auxiliary to control the stereochemistry of the cycloaddition between a ketene and an imine, leading to the formation of the desired cis-β-lactam.
Part A: Synthesis of N-(p-methoxyphenyl)benzaldimine
-
Materials:
-
Benzaldehyde
-
p-Anisidine
-
Toluene
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve benzaldehyde (1.0 eq) and p-anisidine (1.0 eq) in toluene.
-
Add anhydrous magnesium sulfate to the solution to act as a dehydrating agent.
-
Stir the mixture at room temperature overnight.
-
Filter off the magnesium sulfate and wash with toluene.
-
Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
-
Part B: Diastereoselective Staudinger Cycloaddition
-
Materials:
-
(S)-4-phenyloxazolidinon-3-ylacetyl chloride (or other suitable chiral ketene precursor)
-
N-(p-methoxyphenyl)benzaldimine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the N-(p-methoxyphenyl)benzaldimine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
In a separate flask, dissolve (S)-4-phenyloxazolidinon-3-ylacetyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Slowly add triethylamine (1.2 eq) to the acid chloride solution at -78°C to generate the ketene in situ.
-
Add the ketene solution dropwise to the imine solution at -78°C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cis-β-lactam.
-
Part C: Deprotection of the N-(p-methoxyphenyl) group
-
Materials:
-
The protected β-lactam from Part B
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile
-
Water
-
-
Procedure:
-
Dissolve the β-lactam (1.0 eq) in a mixture of acetonitrile and water (3:1).
-
Cool the solution to 0°C.
-
Add ceric ammonium nitrate (2.5 eq) portion-wise over 15 minutes.
-
Stir the mixture at 0°C for 2-3 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by chromatography to yield the N-deprotected β-lactam.
-
Part D: Removal of the Chiral Auxiliary and Hydrolysis
-
The specific conditions for the removal of the chiral auxiliary and subsequent hydrolysis to the final product will depend on the nature of the auxiliary used. This typically involves hydrolytic or reductive cleavage.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the enzymatic kinetic resolution of racemic cis-3-acetoxy-4-phenyl-2-azetidinone.
Caption: Workflow for the asymmetric Staudinger [2+2] cycloaddition.
Caption: Simplified mechanism of the diastereoselective Staudinger cycloaddition.
References
Enantioselective Synthesis of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone, a key chiral intermediate in the synthesis of various pharmaceuticals, including taxol side-chains and other bioactive molecules.[1][2][3][4] The synthesis involves a three-step process commencing with the formation of an imine, followed by a [2+2] cycloaddition to yield a racemic β-lactam intermediate, and culminating in an enzymatic kinetic resolution to achieve the desired enantiopure product. This methodology offers high stereoselectivity and yields, making it suitable for laboratory and potential scale-up applications.
Introduction
The 2-azetidinone, or β-lactam, core is a privileged scaffold in medicinal chemistry, most notably found in penicillin and cephalosporin antibiotics. The specific stereoisomer, this compound, is a valuable building block for the synthesis of complex molecules due to its defined stereochemistry at the C3 and C4 positions.[1][2] The precise orientation of the hydroxyl and phenyl groups is crucial for the biological activity of the final products.[1] This document outlines a reliable and efficient synthetic route to obtain this compound with high enantiomeric purity.
Overall Synthetic Pathway
The enantioselective synthesis is achieved through the following three main stages:
-
Imine Formation: Condensation of benzaldehyde and p-anisidine to form the corresponding N-benzylidene-p-anisidine.
-
[2+2] Cycloaddition (Staudinger Reaction): Reaction of the imine with acetoxyacetyl chloride to produce racemic cis-3-acetoxy-4-phenyl-2-azetidinone.
-
Enzymatic Resolution: Selective hydrolysis of the racemic acetate to yield the desired this compound and the unreacted (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone.
Below is a diagram illustrating the overall workflow.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of N-benzylidene-p-anisidine (Imine)
This protocol describes the formation of the imine from benzaldehyde and p-anisidine.
Materials:
-
Benzaldehyde
-
p-Anisidine
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
50 mL round-bottom flask
-
Stir bar
-
Ice bath
-
Beaker
-
Pipet
-
Solid addition funnel
-
Gravity filtration setup
Procedure: [5]
-
To a 50 mL round-bottom flask, add approximately 20 mL of dichloromethane, a stir bar, and 1.5 mL of benzaldehyde.
-
Cap the flask with a septum, and cool the mixture in an ice bath with stirring.
-
In a separate beaker, dissolve approximately 1.7 g of p-anisidine in about 15 mL of dichloromethane.
-
Add the p-anisidine solution to the benzaldehyde solution dropwise via pipet in ~1 mL portions over 10-15 minutes while stirring.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Add 3.75 g of magnesium sulfate in one portion using a solid addition funnel while maintaining stirring.
-
Remove the flask from the ice bath and allow it to warm to room temperature while stirring for 60 minutes.
-
Gravity filter the solution into a pre-weighed beaker to remove the magnesium sulfate.
-
Allow the solvent to evaporate in a fume hood to yield the crude imine product.
-
The crude product can be purified by recrystallization from ethanol/water if necessary.[5]
Expected Yield:
| Compound | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| N-benzylidene-p-anisidine | - | - | >90% (crude) |
Protocol 2: Synthesis of cis-3-Acetoxy-4-phenyl-2-azetidinone (Racemic)
This protocol details the [2+2] cycloaddition of the imine with acetoxyacetyl chloride to form the racemic β-lactam.
Materials:
-
N-benzylidene-p-anisidine (from Protocol 1)
-
Acetoxyacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
-
Dry glassware
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the crude N-benzylidene-p-anisidine in anhydrous dichloromethane in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -20 °C in a low-temperature bath.
-
In a separate dry dropping funnel, prepare a solution of acetoxyacetyl chloride and triethylamine in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the imine solution dropwise over 30-60 minutes, maintaining the temperature at -20 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic cis-3-acetoxy-4-phenyl-2-azetidinone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Outcome:
The reaction typically yields a mixture of cis and trans diastereomers, with the cis isomer being the major product under these conditions.
| Product | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 3-Acetoxy-4-phenyl-2-azetidinone (racemic) | Predominantly cis | 50-70% |
Protocol 3: Enzymatic Resolution of cis-3-Acetoxy-4-phenyl-2-azetidinone
This protocol describes the lipase-catalyzed hydrolysis of the racemic acetate to obtain the desired this compound.
Materials:
-
Racemic cis-3-acetoxy-4-phenyl-2-azetidinone (from Protocol 2)
-
Immobilized Lipase PS-30 (Pseudomonas cepacia) or BMS Lipase (Pseudomonas sp. SC13856)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Stirred reactor or flask
-
pH meter and controller (optional, for pH-stat method)
-
Separatory funnel
Procedure:
-
Prepare a suspension of racemic cis-3-acetoxy-4-phenyl-2-azetidinone in a phosphate buffer (pH 7.0).
-
Add the immobilized lipase to the suspension. The enzyme loading should be optimized based on the specific activity of the lipase preparation.
-
Stir the mixture at a controlled temperature (e.g., 25-30 °C).
-
Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining acetate and the formed alcohol. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both products.
-
Once the desired conversion is reached, filter off the immobilized enzyme for reuse.
-
Extract the aqueous reaction mixture with ethyl acetate.
-
The organic layer will contain the unreacted (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone.
-
The aqueous layer can be further extracted or processed to isolate the (3S,4R)-3-hydroxy-4-phenyl-2-azetidinone.
-
To obtain the desired this compound, the isolated (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone from the organic layer can be subjected to chemical hydrolysis (e.g., using a mild base like potassium carbonate in methanol).
Quantitative Data from Enzymatic Resolution:
| Enzyme | Substrate | Product | Yield of (3R,4S)-acetate (%) | Optical Purity of (3R,4S)-acetate (e.e. %) |
| Lipase PS-30 | cis-3-acetoxy-4-phenyl-2-azetidinone (racemic) | (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone | >96 | >99.5 |
| BMS Lipase | cis-3-acetoxy-4-phenyl-2-azetidinone (racemic) | (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone | >96 | >99.5 |
Note: The yield is for the recovery of the unreacted (3R,4S)-acetate, which can then be hydrolyzed to the final product. The enzymatic process selectively hydrolyzes the (3S,4R)-acetate.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the enzymatic resolution is based on the differential rate of hydrolysis of the two enantiomers of the substrate by the lipase.
Caption: Logical workflow of the enzymatic kinetic resolution process.
Conclusion
The described synthetic route provides a reliable and highly enantioselective method for the preparation of this compound. The key to achieving high enantiopurity is the enzymatic kinetic resolution of the racemic cis-3-acetoxy-4-phenyl-2-azetidinone intermediate. The provided protocols offer a detailed guide for researchers in the fields of organic synthesis and drug development. The use of immobilized enzymes in the resolution step also allows for catalyst recycling, adding to the efficiency and sustainability of the process.
References
- 1. mdpi.com [mdpi.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. mdpi.com [mdpi.com]
- 4. Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]
Application Notes and Protocols for Functional Group Manipulation of the Azetidinone Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2-azetidinone, or β-lactam, is a four-membered heterocyclic ring system that forms the core structural motif of a vast array of clinically significant molecules, most notably the β-lactam antibiotics.[1][2] Beyond their antibacterial properties, azetidinone-containing compounds have emerged as potent agents in diverse therapeutic areas, acting as cholesterol absorption inhibitors, anticancer agents, and enzyme inhibitors.[3][4][5] This versatility stems from the strained nature of the four-membered ring, which imparts unique reactivity and allows for a wide range of functional group manipulations.
These application notes provide an overview of key strategies for the functionalization of the azetidinone scaffold, complete with detailed experimental protocols for representative transformations. The information is intended to serve as a practical guide for researchers engaged in the synthesis and derivatization of azetidinone-based compounds for drug discovery and development.
I. Synthesis of the Azetidinone Core: The Staudinger Cycloaddition
The Staudinger [2+2] cycloaddition of a ketene and an imine remains one of the most versatile and widely employed methods for the construction of the azetidinone ring.[1][6] The reaction generally proceeds through a zwitterionic intermediate, and its stereochemical outcome can be influenced by the nature of the substituents on both the ketene and the imine, as well as the reaction conditions.[7][8][9]
Experimental Protocol: Synthesis of a 3-Substituted-2-Azetidinone via Staudinger Cycloaddition [1][10]
This protocol describes the synthesis of a cis-3-amido-2-azetidinone.
Materials:
-
(S)-2-(2-oxo-4-phenyloxazolidin-3-yl)acetyl chloride
-
N-Propargyl imine
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stirring bar, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the N-propargyl imine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dissolve (S)-2-(2-oxo-4-phenyloxazolidin-3-yl)acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled imine solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.
-
Gradually warm the reaction to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired enantiopure cis-3-amido-2-azetidinone.[6]
Table 1: Influence of Substituents on Diastereoselectivity in the Staudinger Reaction [7][8]
| Ketene Substituent (R1) | Imine Substituent (R2) | Predominant Diastereomer | Reference |
| Electron-donating | Electron-withdrawing | cis | [7][8] |
| Electron-withdrawing | Electron-donating | trans | [7][8] |
| Phenyl (Ph) | p-Methoxyphenyl (PMP) | trans | [7] |
| Methoxy (MeO) | N-Tosyl | cis | [7] |
II. Functionalization of the Azetidinone Scaffold
A. N-1 Functionalization
The nitrogen atom of the azetidinone ring is a key site for introducing structural diversity. N-Arylation can be effectively achieved using the Buchwald-Hartwig amination.[11][12][13]
Experimental Protocol: N-Arylation of a 2-Azetidinone using Buchwald-Hartwig Coupling [12][13]
Materials:
-
2-Azetidinone
-
Aryl bromide or triflate
-
Pd2(dba)3 (Palladium catalyst)
-
XPhos (Ligand)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the 2-azetidinone (1.0 equivalent), aryl bromide (1.2 equivalents), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-aryl-2-azetidinone.
B. C-3 Functionalization
The C-3 position is often functionalized to introduce side chains that modulate the biological activity of the azetidinone. This can be achieved through various methods, including electrophilic substitution of an enolate intermediate.
Experimental Protocol: C-3 Acylation of an N-Protected 2-Azetidinone
Materials:
-
N-protected 2-azetidinone (e.g., N-p-methoxyphenyl)
-
Lithium diisopropylamide (LDA)
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve the N-protected 2-azetidinone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 equivalents) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the acyl chloride (1.2 equivalents) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C-3 acylated azetidinone.
C. C-4 Functionalization
Modification at the C-4 position significantly influences the biological properties of azetidinones. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for introducing aryl groups at this position.[6][14]
Experimental Protocol: Palladium-Catalyzed C-4 Arylation of an Azetidinone [6]
Materials:
-
N-Picolinoyl-protected azetidinone
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)2)
-
Copper(II) bromide (CuBr2)
-
Cesium acetate (CsOAc)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Argon or Nitrogen gas
Procedure:
-
In a sealed tube under an inert atmosphere, combine the N-picolinoyl-protected azetidinone (1.0 equivalent), aryl iodide (1.5 equivalents), Pd(OAc)2 (10 mol%), CuBr2 (20 mol%), and CsOAc (2.0 equivalents).
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the C-4 arylated product.
III. Ring Modification of the Azetidinone Scaffold
Ring expansion of the strained four-membered ring provides access to larger, pharmacologically relevant heterocyclic systems such as pyrrolidines and piperidines.[15][16][17]
Experimental Protocol: Ring Expansion of a 2-(α-Hydroxyalkyl)azetidine to a Pyrrolidine [15]
This protocol describes a ring expansion that proceeds via an intermediate bicyclic aziridinium ion.
Materials:
-
2-(α-hydroxyalkyl)azetidine
-
Thionyl chloride (SOCl2) or Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Nucleophile (e.g., Sodium azide, Potassium cyanide) (optional)
Procedure:
-
Dissolve the 2-(α-hydroxyalkyl)azetidine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add thionyl chloride or methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
If a nucleophile is to be incorporated, add it to the reaction mixture and continue stirring for an additional 12 hours.
-
Quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the functionalized pyrrolidine.
IV. Signaling Pathways and Biological Applications
Azetidinone-containing molecules exert their biological effects through various mechanisms of action. Understanding these signaling pathways is crucial for rational drug design.
A. Inhibition of Bacterial Cell Wall Synthesis (β-Lactam Antibiotics)
The classical mechanism of action for β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis.[10][18] β-Lactamase inhibitors, which also often contain a β-lactam core, act by inactivating the β-lactamase enzymes that confer bacterial resistance.[4][11][19]
Caption: Mechanism of β-lactam antibiotics and β-lactamase inhibitors.
B. Cholesterol Absorption Inhibition (Ezetimibe)
Ezetimibe, a well-known cholesterol-lowering drug, functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption.[4][17][20][21][22]
Caption: Mechanism of cholesterol absorption inhibition by Ezetimibe.
C. Anticancer Activity
Certain azetidinone derivatives have demonstrated anticancer properties by targeting key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT pathway.
Caption: Inhibition of the PI3K/AKT cell survival pathway by an anticancer azetidinone derivative.
D. Enzyme Inhibition (Human Leukocyte Elastase)
Azetidinone derivatives have been developed as inhibitors of various enzymes, including human leukocyte elastase (HLE), which is implicated in inflammatory diseases.[3][5][7][23][24][25]
Caption: Mechanism of Human Leukocyte Elastase inhibition by an azetidinone derivative.
V. Experimental Workflow Diagrams
Caption: General workflow for the synthesis and functionalization of azetidinone derivatives.
This document provides a foundational guide to the functional group manipulation of the azetidinone scaffold. The provided protocols are representative, and reaction conditions may require optimization based on the specific substrates used. For more in-depth information, consulting the primary literature is recommended.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Functionalized N-aryl azetidinones as novel mechanism-based inhibitors of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and inhibition of human leucocyte elastase by functionalized N-aryl azetidin-2-ones: effect of different substituents on the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Staudinger Reaction [organic-chemistry.org]
- 16. chemistry.meta.stackexchange.com [chemistry.meta.stackexchange.com]
- 17. ijrpc.com [ijrpc.com]
- 18. rsc.org [rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. thieme-connect.com [thieme-connect.com]
- 24. oatext.com [oatext.com]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for Azetidinone Synthesis via Staudinger Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The Staudinger cycloaddition, a named reaction in organic chemistry, provides a powerful and versatile method for the synthesis of β-lactams (azetidinones). This [2+2] cycloaddition reaction between a ketene and an imine has been a cornerstone in the synthesis of a wide array of biologically active compounds, most notably β-lactam antibiotics such as penicillins and cephalosporins.[1] This document provides detailed application notes, experimental protocols, and quantitative data to aid researchers in the successful application of this important transformation.
Reaction Principle and Mechanism
The Staudinger cycloaddition proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene, leading to the formation of a zwitterionic intermediate.[2] This intermediate then undergoes a conrotatory ring closure to furnish the four-membered β-lactam ring. The stereochemical outcome of the reaction is determined during this ring-closing step and is influenced by various factors including the geometry of the imine and the electronic properties of the substituents on both reactants. Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.
Key Reaction Parameters and Stereoselectivity
The diastereoselectivity of the Staudinger cycloaddition is highly dependent on the reaction conditions. Careful control of these parameters is crucial for achieving the desired stereoisomer.
-
Solvent: The polarity of the solvent can influence the stability of the zwitterionic intermediate and thus the stereochemical outcome. Non-polar solvents like toluene generally favor the formation of the cis-isomer, whereas more polar aprotic solvents such as dichloromethane can lead to mixtures of isomers or favor the trans-product.
-
Temperature: Lower reaction temperatures (-78 °C to 0 °C) often favor the kinetically controlled cis-product. Conversely, higher temperatures (room temperature to reflux) can promote the formation of the thermodynamically more stable trans-product.
-
Substituents: The electronic nature of the substituents on both the ketene and the imine plays a significant role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally accelerate the ring closure, favoring the cis-isomer. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, often leading to the trans-isomer.[2]
Data Presentation: Synthesis of β-Lactams
The following tables summarize quantitative data from various Staudinger cycloaddition reactions, showcasing the influence of different reactants and conditions on product yield and diastereoselectivity.
Table 1: Synthesis of cis-Spirooxindolo-β-Lactams [3]
| Phenylacetic Acid (Ketene Precursor) | Imine (Isatin Schiff Base) | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 2-Phenylacetic acid | 3-(p-tolylimino)indolin-2-one | o-xylene | 120 | 75 | >99:1 |
| 2-(4-Chlorophenyl)acetic acid | 3-(p-tolylimino)indolin-2-one | o-xylene | 120 | 68 | >99:1 |
| 2-(4-Bromophenyl)acetic acid | 3-(p-tolylimino)indolin-2-one | o-xylene | 120 | 65 | >99:1 |
| 2-(4-Fluorophenyl)acetic acid | 3-((4-methoxyphenyl)imino)indolin-2-one | o-xylene | 120 | 82 | >99:1 |
| 2-(3,4-Difluorophenyl)acetic acid | 3-((4-chlorophenyl)imino)indolin-2-one | o-xylene | 120 | 55 | >99:1 |
Table 2: Synthesis of trans-β-Lactams with Polyaromatic Imines [4]
| Acid Chloride (Ketene Precursor) | Imine | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Acetoxyacetyl chloride | N-(9-Anthracenylmethylene)aniline | CH₂Cl₂ | -78 to RT | 85 | >99:1 |
| Phenoxyacetyl chloride | N-(9-Anthracenylmethylene)aniline | CH₂Cl₂ | -78 to RT | 82 | >99:1 |
| Phthalimidoacetyl chloride | N-(9-Anthracenylmethylene)aniline | CH₂Cl₂ | -78 to RT | 90 | >99:1 |
| Acetoxyacetyl chloride | N-(1-Pyrenylmethylene)aniline | CH₂Cl₂ | -78 to RT | 88 | >99:1 |
| Phenoxyacetyl chloride | N-(1-Pyrenylmethylene)aniline | CH₂Cl₂ | -78 to RT | 86 | >99:1 |
Table 3: Enantioselective Staudinger Reaction of Symmetrical Ketenes [5]
| Ketene | Imine | Catalyst | Yield (%) | ee (%) |
| Hexamethyleneketene | N-(Benzylidene)aniline | Planar-chiral PPY derivative | 94 | 98 |
| Hexamethyleneketene | N-(Cinnamylidene)aniline | Planar-chiral PPY derivative | 91 | 96 |
| Diphenylketene | N-(Benzylidene)aniline | Planar-chiral PPY derivative | 85 | 92 |
| Diphenylketene | N-(Furfurylidene)aniline | Planar-chiral PPY derivative | 88 | 94 |
Experimental Protocols
The following is a general protocol for the synthesis of β-lactams via the Staudinger cycloaddition with in-situ generation of the ketene from an acid chloride.
Materials:
-
Acyl chloride (1.0 eq)
-
Imine (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Reactant Preparation: Under an inert atmosphere, dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Ketene Generation and Cycloaddition: Dissolve the acyl chloride (1.0 eq) in a separate portion of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred imine solution over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Characterization: Characterize the purified β-lactam using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity.
Visualizations
Caption: Mechanism of the Staudinger Cycloaddition.
Caption: Experimental Workflow for Azetidinone Synthesis.
References
- 1. Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone and its derivatives are crucial chiral building blocks in the pharmaceutical industry. Their significance lies in their role as key intermediates in the synthesis of various bioactive molecules, most notably the side chain of the potent anti-cancer drug, paclitaxel (Taxol®) and its analogues.[1][2][3][4] The precise stereochemistry of these azetidinone derivatives is paramount for the biological activity of the final drug products. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, focusing on methods that allow for high stereocontrol.
Key Synthetic Strategies
The synthesis of this compound derivatives can be achieved through several synthetic routes. The most prominent methods include the Staudinger ketene-imine cycloaddition, the Reformatsky reaction, and enzymatic kinetic resolution. Each of these methods offers distinct advantages and challenges in terms of stereoselectivity, yield, and scalability.
Comparative Analysis of Synthetic Methods
| Synthetic Method | Typical Yield | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Key Advantages | Key Challenges |
| Staudinger Reaction | 60-90% | Variable, can be high with chiral auxiliaries | High with chiral catalysts or auxiliaries | High versatility, convergent synthesis. | Stereocontrol can be challenging, ketenes can be unstable.[5][6][7] |
| Reformatsky Reaction | 50-85% | Moderate to high (syn-selective with certain catalysts) | Can be achieved with chiral auxiliaries | Milder conditions than Grignard reactions, tolerates various functional groups. | Stoichiometric use of zinc, diastereoselectivity can be substrate-dependent.[8][9][10] |
| Enzymatic Kinetic Resolution | >96% (for desired enantiomer) | N/A | >99.5% | Exceptional enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to specific substrates, requires separation of the unreacted enantiomer.[11][12][13][14] |
Experimental Protocols
Diastereoselective Staudinger Reaction
The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam.[15] Stereocontrol can be achieved by using chiral auxiliaries on either the ketene or the imine. This protocol describes a general procedure for the synthesis of a cis-3-acetoxy-4-phenyl-2-azetidinone, a precursor to the target molecule.
Materials:
-
Benzaldehyde
-
Aniline
-
Acetoxyacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and aniline (1.0 eq) in dichloromethane. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine.
-
Staudinger Cycloaddition: Dissolve the crude imine in dry dichloromethane under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq). To this solution, add a solution of acetoxyacetyl chloride (1.2 eq) in dry dichloromethane dropwise over 30 minutes.
-
Reaction Monitoring and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired cis-3-acetoxy-4-phenyl-2-azetidinone. The cis configuration is generally favored in this reaction.[6]
-
Hydrolysis: The acetoxy group can be hydrolyzed to the desired hydroxyl group under mild basic conditions (e.g., K2CO3 in methanol) to yield this compound.
Diastereoselective Reformatsky Reaction
The Reformatsky reaction utilizes an organozinc reagent formed from an α-haloester and zinc metal to react with an imine. This protocol outlines a general procedure for a diastereoselective synthesis.
Materials:
-
Benzaldehyde
-
Aniline
-
Ethyl bromoacetate
-
Activated zinc dust
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Imine Formation: Prepare the imine from benzaldehyde and aniline as described in the Staudinger protocol.
-
Reformatsky Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place activated zinc dust (2.0 eq). Add a solution of the imine (1.0 eq) in anhydrous THF.
-
Reaction: To this suspension, add a solution of ethyl bromoacetate (1.5 eq) in anhydrous THF dropwise. The reaction is often initiated by gentle heating. Once initiated, maintain the reaction at a gentle reflux for 2-3 hours.
-
Workup and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired β-amino ester, which can then be cyclized to the β-lactam.
Enzymatic Kinetic Resolution
This method is highly effective for obtaining enantiomerically pure β-lactams. It involves the selective enzymatic hydrolysis of one enantiomer of a racemic mixture, leaving the desired enantiomer unreacted and in high enantiomeric excess.[14] This protocol is based on the resolution of racemic cis-3-acetoxy-4-phenyl-2-azetidinone.
Materials:
-
Racemic cis-3-acetoxy-4-phenyl-2-azetidinone
-
Immobilized Lipase PS-30 (from Pseudomonas cepacia)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Prepare a suspension of racemic cis-3-acetoxy-4-phenyl-2-azetidinone (1.0 eq) in phosphate buffer.
-
Enzymatic Reaction: Add the immobilized Lipase PS-30 to the suspension. Stir the mixture at room temperature. The enzyme will selectively hydrolyze the (3S,4R)-enantiomer to the corresponding alcohol.
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining acetate and the formation of the alcohol. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the product and the unreacted starting material.
-
Workup: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused). Extract the aqueous solution with ethyl acetate.
-
Separation and Purification: The organic layer will contain the desired (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone, while the aqueous layer will contain the hydrolyzed (3S,4R)-3-hydroxy-4-phenyl-2-azetidinone. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically pure (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone. This can then be hydrolyzed to the target this compound.
Visualizations
Caption: Mechanism of the Staudinger reaction leading to a cis-β-lactam.
Caption: Semi-synthesis workflow of Paclitaxel using the β-lactam side chain.
References
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tour de paclitaxel: biocatalysis for semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Staudinger Synthesis [organic-chemistry.org]
- 8. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Staudinger synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Staudinger Cycloaddition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the Staudinger cycloaddition for the synthesis of β-lactams (azetidinones).
Frequently Asked Questions (FAQs)
1. What is the Staudinger cycloaddition and why is it used for β-lactam synthesis?
The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, is a [2+2] cycloaddition reaction between a ketene and an imine to form a β-lactam.[1] This reaction is of significant importance in organic synthesis, particularly for the construction of the core ring structure of β-lactam antibiotics like penicillins and cephalosporins.
2. What is the general mechanism of the Staudinger cycloaddition?
The reaction proceeds through a two-step mechanism. The first step involves a nucleophilic attack by the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate.[2] This intermediate then undergoes a conrotatory ring closure in the second step to yield the four-membered β-lactam ring.[2]
3. What are the most common side reactions in the Staudinger cycloaddition?
The most frequently encountered side reactions include:
-
Ketene Polymerization and Dimerization: Ketenes, especially those that are not highly substituted, are prone to self-reaction.[3]
-
Imine Hydrolysis: The imine starting material can hydrolyze back to its corresponding aldehyde/ketone and amine in the presence of water.[4]
-
[4+2] Cycloaddition: When using α,β-unsaturated imines or ketenes, a [4+2] cycloaddition can occur, leading to the formation of dihydropyridinones instead of the desired β-lactam.
-
Enamine Formation: If secondary amine impurities are present, or if the reaction conditions promote their formation, enamines can be generated from enolizable aldehydes or ketones.[4]
-
Incorrect Stereochemistry (cis/trans isomerization): While not a side reaction in the sense of forming a different molecule, the formation of the undesired stereoisomer is a common issue that needs to be controlled.[4]
4. How does the stereochemistry of the imine affect the product?
Generally, (E)-imines lead to the formation of cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1] The isomerization of the imine can be influenced by temperature and the polarity of the solvent.
5. Can an aza-Wittig type reaction be a side reaction?
While the Staudinger reaction and the aza-Wittig reaction both involve iminophosphoranes (aza-ylides) as intermediates, they are distinct reactions. The Staudinger reaction, in its cycloaddition sense, is the reaction of a ketene with an imine. The aza-Wittig reaction is the reaction of an iminophosphorane with a carbonyl compound to form an imine.[5][6] An intramolecular aza-Wittig reaction can be used to form cyclic imines, which can then undergo a Staudinger cycloaddition.[7] A tandem Staudinger/aza-Wittig reaction can be employed for the in situ generation of imines from azides and aldehydes, which then react with a ketene.[8]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired β-Lactam
| Potential Cause | Troubleshooting Steps |
| Ketene Instability/Decomposition | Ketenes are highly reactive and prone to polymerization or reaction with moisture.[9] To mitigate this: Ensure strictly anhydrous conditions by thoroughly drying all glassware, solvents, and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Generate the ketene in situ in the presence of the imine to ensure it is trapped immediately.[9] Common methods for in situ generation include the dehydrohalogenation of acyl chlorides with a tertiary amine base or the Wolff rearrangement of α-diazoketones.[9] Maintain low temperatures (-78 °C to 0 °C) during ketene generation and reaction to minimize side reactions.[9] |
| Imine Hydrolysis | Ensure all reactants and solvents are scrupulously dried before use.[4] The reaction should be carried out under an inert atmosphere to prevent atmospheric moisture from hydrolyzing the imine. |
| Unreactive Starting Materials | The electronic properties of the substituents on both the ketene and the imine can significantly affect the reaction rate. Electron-donating groups on the imine and electron-withdrawing groups on the ketene generally accelerate the initial nucleophilic attack.[2] Consider modifying the substituents if reactivity is low. |
| Steric Hindrance | Bulky substituents on either the ketene or the imine can sterically hinder the cycloaddition. If possible, consider using less sterically demanding starting materials. |
Problem 2: Incorrect Stereochemistry (Undesired cis/trans Ratio)
| Potential Cause | Troubleshooting Steps |
| Imine Isomerization (E/Z) | The stereochemistry of the starting imine plays a crucial role in determining the final product's stereochemistry.[1] The isomerization of the imine can be influenced by temperature and solvent. Lowering the reaction temperature can sometimes suppress this isomerization. |
| Solvent Polarity | The polarity of the solvent can influence the diastereoselectivity. Polar aprotic solvents like dichloromethane often give a mixture of isomers, while non-polar solvents like toluene may favor the cis isomer. Polar solvents like THF and acetonitrile can favor the formation of the trans isomer by stabilizing the zwitterionic intermediate.[10] |
| Reaction Temperature | Higher temperatures can sometimes favor the thermodynamically more stable trans isomer by allowing for equilibration of the zwitterionic intermediate. To favor the cis isomer, running the reaction at lower temperatures is generally recommended. |
| Order of Reagent Addition | In reactions where the ketene is generated in situ from an acyl chloride and a tertiary amine, the order of addition can impact the stereoselectivity. Adding the tertiary amine to a solution of the acyl chloride and the imine may decrease stereoselectivity.[11] |
Problem 3: Formation of a [4+2] Cycloaddition Product (Dihydropyridinone)
| Potential Cause | Troubleshooting Steps |
| Use of α,β-Unsaturated Substrates | When using α,β-unsaturated imines or ketenes, a competitive [4+2] cycloaddition can occur. To favor the desired [2+2] cycloaddition, consider modifying the reaction conditions. Lower reaction temperatures may favor the [2+2] product. The choice of solvent can also influence the periselectivity. |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield and diastereoselectivity of the Staudinger cycloaddition.
Table 1: Effect of Solvent on Diastereoselectivity
| Solvent | Polarity | Typical Outcome |
| Dichloromethane (CH₂Cl₂) | Polar aprotic | Often gives a mixture of cis and trans isomers. |
| Toluene | Non-polar | Generally favors the formation of the cis isomer. |
| Tetrahydrofuran (THF) | Polar aprotic | Can favor the formation of the trans isomer due to stabilization of the zwitterionic intermediate. |
| Acetonitrile (CH₃CN) | Polar aprotic | Tends to favor the formation of the trans isomer. |
Table 2: Effect of Temperature on Diastereoselectivity
| Temperature | General Effect on Diastereoselectivity |
| Low Temperature (-78 °C to 0 °C) | Generally favors the kinetically controlled cis product. |
| Room Temperature to Reflux | May increase the proportion of the thermodynamically more stable trans product through equilibration of the zwitterionic intermediate. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Staudinger Cycloaddition with in situ Ketene Generation
This protocol is a general guideline for performing the Staudinger cycloaddition while minimizing ketene polymerization.
Materials:
-
Acyl chloride (1.0 eq)
-
Imine (1.0 eq)
-
Triethylamine (Et₃N) or other suitable tertiary amine base (1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve the imine and the tertiary amine base in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add a solution of the acyl chloride in the anhydrous solvent to the cooled imine/base solution dropwise over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
Protocol 2: Synthesis of a cis-β-Lactam from Benzalaniline and Phenoxyacetyl Chloride
Materials:
-
Benzalaniline (1.81 g, 10 mmol)
-
Phenoxyacetyl chloride (1.71 g, 10 mmol)
-
Triethylamine (1.52 g, 15 mmol)
-
Anhydrous Dichloromethane (50 mL)
Procedure:
-
To a stirred solution of benzalaniline and triethylamine in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of phenoxyacetyl chloride in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then washed with water, 5% HCl, 5% NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford the cis-β-lactam.
Visualizations
Caption: General mechanism of the Staudinger [2+2] cycloaddition.
References
- 1. Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Azetidinone Synthesis
Welcome to the technical support center for controlling stereochemistry in azetidinone (β-lactam) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high stereoselectivity in their synthetic routes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of chiral azetidinones, particularly via the Staudinger [2+2] cycloaddition.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| 1. Low or No Product Yield | Ketene Instability/Decomposition: Ketenes are highly reactive and prone to polymerization or reaction with moisture.[1] | - Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]- In Situ Generation: Generate the ketene in the presence of the imine for immediate trapping. Common methods include dehydrohalogenation of acyl chlorides with a tertiary amine or the Wolff rearrangement of α-diazoketones.[1][2]- Temperature Control: Maintain low temperatures (e.g., -78 °C to 0 °C) during ketene generation and reaction to minimize side reactions like dimerization.[1][3] |
| Low Imine Reactivity: The electronic nature of the imine can significantly affect its nucleophilicity. | - Substituent Effects: Electron-donating groups on the imine's aryl ring generally increase nucleophilicity and facilitate the initial attack on the ketene. Conversely, strong electron-withdrawing groups on the imine can impede the reaction.[1][2][4] Consider modifying the electronic properties of your imine if reactivity is low. | |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | - Optimize Reactant Ratios: Typically, a slight excess of the ketene precursor (e.g., 1.1-1.5 equivalents of acyl chloride and base) is used relative to the imine. | |
| 2. Poor Diastereoselectivity (Incorrect cis/trans Ratio) | Imine Geometry: The initial (E)/(Z) geometry of the imine is a primary determinant of the product's stereochemistry. Generally, (E)-imines favor cis-β-lactams, while (Z)-imines favor trans-β-lactams.[2][5] | - Control Imine Isomerization: Imine isomerization can occur in situ, affecting the stereochemical outcome.[6] Analyze the isomeric purity of your imine before the reaction. The method of imine synthesis and purification is crucial. |
| Reaction Conditions: Solvent polarity and temperature play a critical role in stereoselectivity. | - Solvent Choice: Polar solvents can favor the formation of trans-β-lactams.[7] Experiment with a range of solvents (e.g., CH₂Cl₂, THF, toluene) to optimize the desired diastereoselectivity.- Temperature Optimization: Lower temperatures often enhance selectivity by minimizing isomerization of intermediates.[3] | |
| Substituent Effects: The electronic properties of substituents on both the ketene and the imine influence the rate of ring closure of the zwitterionic intermediate. | - Ketene Substituents: Electron-donating groups on the ketene tend to favor cis products, while electron-withdrawing groups favor trans products.[2][4]- Imine N-Protecting Group: The choice of the N-protecting group on the imine (e.g., N-tosyl vs. N-triflyl) can effectively switch the stereoselectivity between cis and trans isomers.[8] | |
| Order of Reagent Addition: When generating ketenes from acyl chlorides, the order of addition can significantly impact the stereochemical outcome. | - For cis selectivity: Adding the acyl chloride to a solution of the imine and tertiary amine is often preferred.[9]- For trans selectivity: Adding the tertiary amine to a mixture of the imine and acyl chloride often favors the trans product.[7][9] | |
| 3. Poor Enantioselectivity | Ineffective Chiral Auxiliary or Catalyst: The chosen chiral source may not be providing sufficient facial discrimination. | - Auxiliary Placement: Ensure the chiral auxiliary is positioned to effectively shield one face of the imine or ketene. The use of enantiopure oxazolidinones as chiral auxiliaries is a well-established method.[10][11]- Catalyst Loading and Type: In catalytic reactions, optimize the catalyst loading (typically 5-20 mol%). Screen different chiral catalysts; for example, planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and cinchona alkaloids like benzoylquinine have proven effective.[3][12][13] |
| Racemic Background Reaction: A non-catalyzed, racemic reaction may be competing with the desired asymmetric pathway. | - Use of Non-nucleophilic Imines: For catalytic reactions, using less nucleophilic imines (e.g., N-tosylimines) can suppress the uncatalyzed background reaction.[12]- Temperature Control: Lowering the reaction temperature can slow down the uncatalyzed reaction more significantly than the catalyzed one. | |
| 4. Difficulty in Product Purification | Inseparable Diastereomers: The physical properties of the cis and trans isomers may be very similar. | - Chromatography: Diastereomers often have different polarities and can be separated by column chromatography.[14] Experiment with different solvent systems and stationary phases (normal or reversed-phase).- Recrystallization: If one diastereomer is the major product and crystalline, recrystallization can be an effective purification method. |
| Persistent Impurities: Side products from ketene dimerization or other reactions may co-elute with the desired product. | - Reaction Monitoring: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to minimize side product formation.- Work-up Procedure: An appropriate aqueous work-up can help remove base-related salts and other polar impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chiral β-lactams? A1: The Staudinger [2+2] cycloaddition between a ketene and an imine is arguably the most widely used and versatile method for constructing the β-lactam ring.[15][16] This method allows for the generation of up to two new stereocenters. Other important methods include the ester enolate-imine condensation (Gilman-Speeter reaction) and various intramolecular cyclization strategies.[17][18]
Q2: How do I choose between using a chiral auxiliary and an asymmetric catalyst? A2: The choice depends on several factors, including cost, scalability, and the desired stereochemical outcome.
-
Chiral Auxiliaries: These are stoichiometric reagents that are temporarily attached to the substrate.[11] They often provide high levels of diastereoselectivity and are very reliable.[10] However, they require additional synthetic steps for attachment and removal, which can lower the overall yield.[11]
-
Asymmetric Catalysis: This approach uses a substoichiometric amount of a chiral catalyst to induce enantioselectivity.[12] It is more atom-economical and often preferred for large-scale synthesis. Developing a new catalytic system can require significant optimization of the catalyst structure and reaction conditions.[12][17]
Q3: How does the solvent affect the stereochemical outcome of the Staudinger reaction? A3: The solvent polarity can influence the stability and lifetime of the zwitterionic intermediate formed after the initial nucleophilic attack. More polar solvents can stabilize this charged intermediate, potentially allowing more time for bond rotation and isomerization, which often leads to a higher proportion of the thermodynamically more stable trans isomer.[7]
Q4: Can I control the reaction to selectively produce the cis or trans diastereomer? A4: Yes, diastereoselectivity can be controlled to a significant extent.
-
To favor the cis isomer : Use (E)-imines, ketenes with electron-donating substituents, and often non-polar solvents. The order of addition where the acyl chloride is added to the imine/base mixture is also reported to favor cis products.[2][4][9]
-
To favor the trans isomer : Use (Z)-imines, ketenes with electron-withdrawing substituents, and polar solvents.[2][4][7] Certain catalysts or N-protecting groups on the imine can also strongly direct the formation of the trans product.[8][19]
Q5: My reaction is giving a mixture of diastereomers. How can I separate them? A5: Diastereomers have different physical properties and can typically be separated. The most common methods are:
-
Flash Column Chromatography: This is the most widely used laboratory technique for separating diastereomers.[14]
-
Recrystallization: If one isomer is formed in significant excess and is a crystalline solid, recrystallization can be a highly effective method for obtaining a diastereomerically pure compound.
Q6: What are the key safety precautions when working with ketenes? A6: Ketenes are toxic and highly reactive. When generating them in situ from acyl chlorides and a base, the reaction should be performed in a well-ventilated fume hood. Ensure all equipment is dry and the reaction is run under an inert atmosphere to prevent unwanted side reactions with moisture.[1]
Experimental Protocols
Protocol 1: Diastereoselective Staudinger Cycloaddition using a Chiral Auxiliary
This protocol describes the synthesis of a cis-β-lactam using an Evans-type oxazolidinone chiral auxiliary attached to the ketene precursor.[10]
Materials:
-
(S)-4-phenyloxazolidin-3-ylacetyl chloride (1.1 equiv)
-
N-benzylbenzaldimine (1.0 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
Dissolve the N-benzylbenzaldimine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dissolve the (S)-4-phenyloxazolidin-3-ylacetyl chloride (1.1 equiv) in anhydrous CH₂Cl₂ and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled imine solution over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired β-lactam diastereomer.
Protocol 2: Catalytic Asymmetric Staudinger Reaction
This protocol outlines a general procedure for the enantioselective synthesis of a β-lactam using a chiral nucleophilic catalyst.[3][12]
Materials:
-
N-tosyl imine (1.0 equiv)
-
Phenylacetyl chloride (1.2 equiv)
-
Proton Sponge® or a non-nucleophilic base (1.3 equiv)
-
Chiral Catalyst (e.g., a planar-chiral PPY derivative) (0.1 equiv)
-
Anhydrous Toluene
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the N-tosyl imine (1.0 equiv), the chiral catalyst (0.1 equiv), and anhydrous toluene.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
In a separate flask, prepare a solution of phenylacetyl chloride (1.2 equiv) and the non-nucleophilic base (1.3 equiv) in anhydrous toluene. This is the ketene-generating solution.
-
Slowly add the ketene-generating solution to the cooled imine/catalyst mixture via syringe pump over several hours. The slow addition helps to keep the concentration of the ketene low, minimizing dimerization.
-
Stir the reaction at -78 °C until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a suitable reagent (e.g., methanol).
-
Allow the mixture to warm to room temperature and perform an appropriate aqueous work-up.
-
Concentrate the organic phase and purify the crude product by flash column chromatography to obtain the enantioenriched β-lactam. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: Mechanism of the Staudinger cycloaddition showing the formation of cis and trans products.
Caption: Workflow comparing chiral auxiliary and asymmetric catalysis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. thelectkagrp.com [thelectkagrp.com]
- 13. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. santaisci.com [santaisci.com]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stereocontrolled synthesis of anticancer beta-lactams via the Staudinger reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone, a key chiral intermediate in the synthesis of various pharmaceuticals.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, focusing on the widely used two-step approach involving the Staudinger cycloaddition to form a protected intermediate, followed by deprotection.
Step 1: Staudinger [2+2] Cycloaddition to form cis-3-Acetoxy-4-phenyl-2-azetidinone
Q1: My yield of the cis-β-lactam is low. What are the potential causes and solutions?
A1: Low yields in the Staudinger cycloaddition are a common problem and can stem from several factors:
-
Ketene Instability: Acetoxyketene, generated in situ from acetoxyacetyl chloride, is highly reactive and prone to polymerization or reaction with moisture.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents (e.g., dichloromethane), and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Controlled Temperature: Maintain a low reaction temperature (typically 0 °C to -20 °C) to minimize ketene decomposition and side reactions.
-
In Situ Generation: Add the acetoxyacetyl chloride slowly to the solution containing the imine and a tertiary amine base (e.g., triethylamine) to ensure the ketene is trapped as it is formed.[1]
-
-
-
Imine Reactivity and Stability: The imine formed from benzaldehyde and an aniline derivative (e.g., p-methoxyaniline) can be unstable or unreactive.
-
Troubleshooting Steps:
-
Freshly Prepared Imine: Use a freshly prepared or purified imine for the reaction.
-
Substituent Effects: Electron-donating groups on the aniline part of the imine can increase its nucleophilicity and reactivity towards the ketene.
-
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Optimize Reactant Ratios: Typically, a slight excess of the acyl chloride and base relative to the imine is used. Experiment with small variations to find the optimal stoichiometry for your specific setup.
-
-
Q2: The diastereoselectivity of my reaction is poor, resulting in a mixture of cis and trans isomers. How can I improve the cis-selectivity?
A2: Achieving high cis-diastereoselectivity is crucial. The formation of the trans-isomer is a common side product.
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can influence the stereochemical outcome. Dichloromethane is a commonly used solvent that often favors the cis product.
-
Base Selection: The nature of the tertiary amine base can impact the selectivity. Triethylamine is a standard choice.
-
Temperature: Lower reaction temperatures generally favor the formation of the cis isomer.
-
-
Mechanism Consideration: The Staudinger reaction proceeds through a zwitterionic intermediate. The relative rates of ring closure and bond rotation in this intermediate determine the final stereochemistry. Conditions that favor rapid ring closure, such as the use of electron-donating groups on the ketene precursor (like the acetoxy group), tend to favor the cis product.
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A3: Besides the trans-isomer, other side products can complicate purification and reduce yield.
-
Ketene Dimers/Polymers: As mentioned, improper reaction conditions can lead to ketene self-condensation. Strict adherence to anhydrous conditions and low temperatures is key.
-
Amide Formation: If the imine is not completely dry or contains residual primary amine, the acyl chloride can react to form an amide. Ensure the imine is pure and dry.
-
Enamine Formation: The presence of strong bases can lead to the formation of enamines from the imine, which can undergo different reaction pathways.[2] Use of a non-nucleophilic base like triethylamine in stoichiometric amounts is recommended.
Step 2: Deprotection to this compound
Q4: I am having trouble with the N-deprotection of the p-methoxyphenyl (PMP) group. What are the recommended methods?
A4: The PMP group is a common protecting group for the nitrogen of the β-lactam. Oxidative cleavage is the standard method for its removal.
-
Ceric Ammonium Nitrate (CAN): This is a widely used reagent for PMP deprotection.[3]
-
Troubleshooting Steps:
-
Stoichiometry: A significant excess of CAN (typically 2.5-4 equivalents) is often required.
-
Solvent: The reaction is usually performed in a mixture of acetonitrile and water.
-
Temperature: The reaction is typically run at low temperatures (e.g., -10 °C to 0 °C) to minimize side reactions.
-
Work-up: The work-up often involves quenching with a reducing agent (e.g., sodium bisulfite) and extraction.
-
-
Q5: The O-deacetylation to get the final hydroxyl group is incomplete or leads to decomposition. What should I do?
A5: The hydrolysis of the acetate group is generally straightforward but requires careful control of conditions to avoid cleavage of the β-lactam ring.
-
Mild Basic Hydrolysis:
-
Reagents: A mild base such as potassium carbonate in methanol or enzymatic hydrolysis using a lipase (e.g., from Pseudomonas cepacia) can be effective.[1]
-
Temperature: The reaction is typically carried out at or below room temperature.
-
Monitoring: Closely monitor the reaction by TLC or HPLC to avoid over-reaction and decomposition of the product.
-
Data Presentation
The following table summarizes the effect of various reaction parameters on the yield and diastereoselectivity of the Staudinger cycloaddition to form cis-3-acetoxy-4-phenyl-2-azetidinone. Please note that specific results can be highly dependent on the exact substrates and laboratory conditions.
| Parameter | Variation | Effect on Yield | Effect on cis:trans Ratio | Reference/Note |
| Solvent | Dichloromethane | Generally Good | Favors cis | Common practice |
| Toluene | Can be used | May vary | [4] | |
| Acetonitrile | Can be used | May vary | ||
| Base | Triethylamine | Standard | Good cis-selectivity | [5] |
| Diisopropylethylamine | Can be used | May alter selectivity | General knowledge | |
| Temperature | -20 °C to 0 °C | Optimal | High cis-selectivity | [5] |
| Room Temperature | Lower yield | Lower cis-selectivity | General trend | |
| Acyl Chloride | Acetoxyacetyl chloride | N/A | Favors cis due to electron-donating group | General principle |
Experimental Protocols
Protocol 1: Synthesis of cis-1-(p-methoxyphenyl)-3-acetoxy-4-phenylazetidin-2-one
This protocol is a representative procedure for the Staudinger cycloaddition.
-
Imine Formation:
-
In a round-bottom flask, dissolve p-anisidine (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent like toluene.
-
Add a catalytic amount of a dehydrating agent (e.g., molecular sieves or a Dean-Stark trap setup).
-
Reflux the mixture until the calculated amount of water is removed.
-
Remove the solvent under reduced pressure to obtain the crude imine, which can be used directly or purified by recrystallization.
-
-
Cycloaddition:
-
Dissolve the imine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -20 °C in a cryostat or a dry ice/acetone bath.
-
Slowly add a solution of acetoxyacetyl chloride (1.2 eq.) in anhydrous dichloromethane dropwise over 30-60 minutes, maintaining the temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the desired cis-β-lactam.
-
Protocol 2: Deprotection to this compound
This protocol involves the resolution of the racemic cis-acetate followed by hydrolysis.
-
Enzymatic Resolution of cis-3-acetoxy-4-phenyl-2-azetidinone:
-
Prepare a phosphate buffer solution (pH 7.0).
-
Dissolve the racemic cis-3-acetoxy-4-phenyl-2-azetidinone in a mixture of the buffer and acetonitrile.
-
Add a lipase, such as Lipase PS-30 from Pseudomonas cepacia (immobilized or free).[1]
-
Stir the mixture at room temperature, monitoring the hydrolysis of the (3S,4R)-enantiomer by HPLC.
-
Once approximately 50% conversion is reached, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
The desired (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone can be separated from the hydrolyzed (3S,4R)-3-hydroxy-4-phenyl-2-azetidinone by column chromatography.[1]
-
-
Hydrolysis of the Acetate Group:
-
Dissolve the enantiomerically enriched (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone in methanol.
-
Add a catalytic amount of a base, such as potassium carbonate, and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to yield this compound as a white crystalline solid.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the Staudinger reaction.
References
- 1. Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimization of chiral beta-lactam synthesis conditions
For researchers, scientists, and professionals in drug development, the synthesis of chiral β-lactams is a critical yet often challenging endeavor. This technical support center provides a comprehensive resource for troubleshooting common issues, offering detailed experimental protocols, and presenting key data to optimize synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of chiral β-lactams, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Staudinger Synthesis
-
Question: I am performing a Staudinger reaction ([2+2] cycloaddition of a ketene and an imine) to synthesize a β-lactam, but the yield is consistently low or I'm not getting any product. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Staudinger synthesis is a common issue that can often be traced back to the stability of the ketene, the reactivity of the imine, or suboptimal reaction conditions.[1]
-
Ketene Instability: Ketenes are highly reactive and susceptible to polymerization or reaction with moisture.
-
Solution: Ensure strictly anhydrous conditions by thoroughly drying all glassware, solvents, and reagents. It is highly recommended to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Generate the ketene in situ in the presence of the imine to ensure it is trapped before it can decompose. Common methods for in situ generation include the dehydrohalogenation of acyl chlorides with a tertiary amine or the Wolff rearrangement of α-diazoketones.[1] Temperature control is also critical; many Staudinger reactions require low temperatures (-78 °C to 0 °C) to minimize side reactions.[1]
-
-
Imine Reactivity: The electronic properties of the imine substituents can significantly impact its nucleophilicity and, consequently, its reactivity towards the ketene.
-
Solution: Electron-donating groups on the imine can enhance its nucleophilicity, facilitating the attack on the ketene. Conversely, electron-withdrawing groups can hinder the reaction.[1] If you suspect low imine reactivity, consider modifying the electronic nature of the imine substituents.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction.
-
Solution: Carefully check and optimize the stoichiometry of your reactants.
-
-
Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
-
Question: My Staudinger reaction is producing a mixture of cis and trans β-lactam isomers, and I need to favor one over the other. How can I control the diastereoselectivity?
-
Answer: The diastereoselectivity of the Staudinger reaction is influenced by a complex interplay of factors including the solvent, the electronic properties of the substituents on both the ketene and the imine, and the reaction temperature.[2][3][4][5][6]
-
Solvent Effects: The polarity of the solvent can stabilize the zwitterionic intermediate, allowing for isomerization that can favor the formation of the trans product.[7]
-
Substituent Effects:
-
Ketene Substituents: Ketenes with electron-donating groups tend to favor the formation of cis-β-lactams. Conversely, ketenes with electron-withdrawing groups often lead to a preference for trans-β-lactams.[3][4][5]
-
Imine Substituents: The choice of the N-protecting group on the imine is crucial. For instance, ketenes coupled with N-tosyl imines predominantly yield cis-β-lactams, whereas reactions with N-triflyl imines tend to furnish trans isomers.[8] Electron-withdrawing groups on the imine generally favor cis products, while electron-donating groups can lead to more trans product formation.[4]
-
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable trans isomer by providing the energy needed for the isomerization of the intermediate.[6]
-
Issue 3: Racemization of Chiral Centers
-
Question: I am starting with chiral reactants, but my final β-lactam product has a low enantiomeric excess (ee), indicating racemization has occurred. What causes this and how can it be prevented?
-
Answer: Racemization is the conversion of an optically active compound into a racemic mixture and can occur through various mechanisms.[9] In the context of β-lactam synthesis, racemization can happen if a stereocenter becomes planar at any intermediate stage of the reaction.[9]
-
Mechanism: For example, if a reaction proceeds through a carbocation or a planar enol intermediate, the subsequent reaction can occur from either face of the planar structure with equal probability, leading to a racemic mixture.[9]
-
Prevention:
-
Catalyst Choice: Employing chiral catalysts, such as chiral N-heterocyclic carbenes or bifunctional catalysts (e.g., those pairing a chiral nucleophile with a Lewis acid), can create a chiral environment around the reactants, guiding the reaction to proceed through a stereochemically defined pathway and minimizing racemization.[7][8]
-
Reaction Conditions: Milder reaction conditions (e.g., lower temperatures) can sometimes prevent the formation of intermediates prone to racemization.
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to one of the reactants can effectively control the stereochemical outcome and prevent racemization. The auxiliary can then be cleaved after the reaction.
-
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide the optimization of your reaction conditions.
Table 1: Influence of Catalyst on the Staudinger Reaction
| Catalyst/Promoter | Ketene | Imine | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Benzoylquinine (BQ) | Benzyloxyketene | N-Ts-imine | 99:1 | >95% | - | [8] |
| Planar-chiral PPY derivative | Disubstituted ketenes | N-tosylaldimines | - | 81-98% | 76-98% | [7] |
| Chiral N-heterocyclic carbene | Arylalkylketenes | N-Boc arylimines | Good | Excellent | Good | [10] |
| Bifunctional Catalyst (Chiral Nucleophile + Lewis Acid) | Ketenes | Imines | High (favors cis) | High | High | [7][8] |
Table 2: Diastereoselectivity in the Staudinger Reaction - Substituent Effects
| Ketene Substituent | Imine N-Substituent | Predominant Isomer | Reference |
| Electron-donating | - | cis | [3][4][5] |
| Electron-withdrawing | - | trans | [3][4][5] |
| - | N-tosyl (N-Ts) | cis | [8] |
| - | N-triflyl (N-Tf) | trans | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Staudinger Cycloaddition
This protocol provides a general framework. Specific temperatures, solvents, and reaction times should be optimized based on the specific substrates used.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the imine and a suitable anhydrous solvent (e.g., dichloromethane or toluene) to a flame-dried flask.
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Ketene Generation and Addition:
-
From Acyl Chloride: Slowly add a solution of the acyl chloride and a tertiary amine (e.g., triethylamine) in the same anhydrous solvent to the imine solution. The tertiary amine will react with the acyl chloride to generate the ketene in situ.
-
From α-diazoketone (Wolff Rearrangement): In a separate flask, generate the ketene from the α-diazoketone using an appropriate method (e.g., photolysis, thermolysis, or metal catalysis) and then add it to the imine solution.
-
-
Reaction: Stir the reaction mixture at the chosen temperature for the optimized duration. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography or recrystallization to obtain the desired β-lactam.
Protocol 2: The Kinugasa Reaction
The Kinugasa reaction is an alternative method for β-lactam synthesis involving the reaction of a copper acetylide with a nitrone.[11]
-
Copper Acetylide Formation: In a reaction vessel under an inert atmosphere, react a terminal alkyne with a copper(I) salt (e.g., CuI or CuCl) in the presence of a base to form the copper acetylide.
-
Cycloaddition: Add the nitrone to the solution of the copper acetylide. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous work-up.
-
Purification: Purify the resulting β-lactam by column chromatography. Recent developments have shown that this reaction can be performed in water, offering a greener alternative.[11]
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of chiral β-lactam synthesis.
Caption: Troubleshooting workflow for low yield in Staudinger synthesis.
Caption: Factors influencing diastereoselectivity in β-lactam synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Staudinger Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Racemization - Wikipedia [en.wikipedia.org]
- 10. β-Lactam synthesis [organic-chemistry.org]
- 11. Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling [mdpi.com]
Technical Support Center: Staudinger Reaction Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Staudinger [2+2] cycloaddition of ketenes and imines, with a specific focus on preventing ketene polymerization.
Troubleshooting Guide: Preventing Ketene Polymerization
Ketene polymerization is a significant side reaction in the Staudinger synthesis of β-lactams, often leading to reduced yields and purification challenges. This guide provides a systematic approach to diagnosing and resolving issues related to ketene instability.
Issue: Low or No Yield of β-Lactam Product, with Significant Polymer Formation
This is the most common issue arising from the high reactivity of ketenes. The troubleshooting process can be visualized as a decision-making workflow.
Figure 1: Troubleshooting workflow for addressing ketene polymerization in the Staudinger reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ketene polymerization in the Staudinger reaction?
A1: Ketenes are inherently unstable and highly reactive molecules.[1] They can readily undergo [2+2] self-dimerization or polymerization, especially if they are not substituted with bulky groups.[2] This competing reaction pathway reduces the concentration of ketene available to react with the imine, thereby lowering the yield of the desired β-lactam. The reaction mechanism illustrating this competition is shown below.
Figure 2: Competing reaction pathways for a ketene in the Staudinger synthesis.
Q2: How does temperature affect ketene polymerization?
A2: Generally, lower reaction temperatures are favored to minimize ketene polymerization. For many Staudinger reactions, temperatures between -78 °C and 0 °C are crucial to suppress side reactions.[3] However, the optimal temperature can be dependent on the specific substrates and reaction conditions. It is advisable to start at a low temperature and gradually increase it if the reaction rate is too slow.
Q3: What is the best method for introducing the ketene to the reaction?
A3: In situ generation of the ketene in the presence of the imine is the most effective strategy to ensure it is consumed by the desired reaction before it can polymerize.[3] This can be achieved through methods such as the dehydrohalogenation of acyl chlorides with a tertiary amine base or the Wolff rearrangement of α-diazoketones.[2][4] A slow, controlled addition of the ketene precursor to a solution of the imine helps maintain a low instantaneous concentration of the ketene, further minimizing polymerization.[5]
Q4: Which solvents are recommended for the Staudinger reaction to minimize polymerization?
A4: The choice of solvent can influence the stereoselectivity and the rate of side reactions.[5] Non-polar or weakly polar, aprotic solvents are generally preferred. Dichloromethane (DCM) and diethyl ether are commonly used and have been shown to be effective in suppressing ketene polymerization.[4][6] In some cases, toluene at elevated temperatures has been used, though this may not be suitable for highly reactive ketenes.[7] It is important to ensure that the solvent is anhydrous, as water can react with the ketene.[3]
Q5: Can reactant concentration be optimized to prevent polymerization?
A5: Yes, maintaining a low concentration of the ketene at any given time is critical. This is often achieved by the slow addition of the ketene precursor to a solution of the imine. A study on the continuous flow synthesis of β-lactams found that a ketene concentration of 0.05 M was optimal for suppressing polymerization.[6]
Q6: Is there an advanced technique to better control the reaction and prevent polymerization?
A6: Continuous flow chemistry is an excellent technique for handling reactive intermediates like ketenes.[1][8] In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for precise control over reaction time, temperature, and stoichiometry. This minimizes the accumulation of unstable intermediates and can significantly reduce polymerization, leading to higher yields and purity of the β-lactam product.[6]
Data on Reaction Conditions
The following table summarizes key experimental parameters that can be optimized to minimize ketene polymerization in the Staudinger reaction.
| Parameter | Recommended Condition | Rationale |
| Ketene Generation | In situ | Ensures immediate consumption by the imine, minimizing self-reaction.[3] |
| Temperature | -78 °C to Room Temperature | Lower temperatures generally reduce the rate of polymerization.[3] The optimal temperature is substrate-dependent. |
| Solvent | Anhydrous, non-polar/weakly polar (e.g., DCM, Diethyl Ether) | Minimizes side reactions and prevents ketene hydrolysis.[4][6] |
| Reactant Addition | Slow addition of ketene precursor to the imine solution | Maintains a low instantaneous concentration of the ketene.[5] |
| Concentration | Low ketene concentration (e.g., ~0.05 M) | Reduces the likelihood of bimolecular polymerization reactions.[6] |
Experimental Protocols
Protocol 1: General Procedure for In Situ Ketene Generation from an Acyl Chloride
This protocol describes a general method for the Staudinger reaction where the ketene is generated in situ from an acyl chloride and a tertiary amine base.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Use anhydrous solvents. Dichloromethane (DCM) is a common choice.
-
Ensure all reagents are of high purity and dry.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add the imine (1.0 eq) and the anhydrous solvent.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.
-
-
Ketene Generation and Reaction:
-
In the dropping funnel, prepare a solution of the acyl chloride (1.1-1.5 eq) and triethylamine (1.2-2.0 eq) in the anhydrous solvent.
-
Add the acyl chloride/triethylamine solution dropwise to the stirred imine solution over a period of 1-2 hours. The slow addition is crucial to maintain a low concentration of the ketene.
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to stir at the chosen temperature for several hours after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Staudinger Reaction via Continuous Flow Synthesis
This protocol provides a conceptual outline for performing the Staudinger reaction using a continuous flow setup, which is particularly advantageous for controlling highly reactive ketenes.
-
System Setup:
-
Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.
-
Ensure all tubing and connections are compatible with the solvents and reagents used.
-
-
Reagent Preparation:
-
Prepare two separate stock solutions:
-
Solution A: The imine in an anhydrous solvent (e.g., diethyl ether).
-
Solution B: The ketene precursor (e.g., an acyl chloride) and a base (e.g., triethylamine) in the same anhydrous solvent.
-
-
-
Reaction Execution:
-
Set the desired temperature for the reactor coil.
-
Pump both solutions at controlled flow rates into the T-mixer, where they will combine and enter the reactor coil. The flow rates should be adjusted to achieve the desired stoichiometry and residence time in the reactor.
-
The continuous mixing and immediate reaction in the heated/cooled coil minimize the lifetime of the free ketene, thus preventing polymerization.
-
-
Collection and Analysis:
-
Collect the output from the reactor.
-
Analyze the product stream to determine conversion and yield.
-
The collected solution can then be subjected to a standard workup and purification procedure.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 5. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Problem: The compound does not crystallize.
-
Possible Causes:
-
The solution is not supersaturated.
-
The chosen solvent is not appropriate.
-
The presence of impurities is inhibiting crystallization.
-
-
Solutions:
-
Concentrate the solution by slowly evaporating the solvent.
-
Cool the solution slowly to room temperature, then in an ice bath, and finally in a freezer if necessary.
-
Try a different solvent or a mixture of solvents. Good solubility in a hot solvent and poor solubility in a cold solvent is ideal.
-
Add a seed crystal of the pure compound to induce crystallization.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
If impurities are suspected, first purify the crude product by column chromatography.
-
Problem: Oily product is obtained instead of crystals.
-
Possible Causes:
-
The melting point of the compound is lower than the temperature of the crystallization solution.
-
The solution is cooling too rapidly.
-
The presence of impurities that are "oiling out" with the product.
-
-
Solutions:
-
Ensure the solution is cooled slowly.
-
Try a solvent with a lower boiling point.
-
Dissolve the oily product in a small amount of a good solvent and add a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.
-
Purify the crude material using column chromatography before recrystallization.
-
Column Chromatography Issues
Problem: Poor separation of the desired product from impurities.
-
Possible Causes:
-
Incorrect mobile phase polarity.
-
Inappropriate stationary phase.
-
Column overloading.
-
-
Solutions:
-
Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A good solvent system will give the desired compound an Rf value of 0.2-0.4.
-
Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Ensure the stationary phase (e.g., silica gel) is of the appropriate particle size and is packed correctly.
-
Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
-
Problem: The compound is not eluting from the column.
-
Possible Causes:
-
The mobile phase is not polar enough.
-
The compound is strongly adsorbed to the stationary phase.
-
-
Solutions:
-
Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
-
If the compound is still not eluting, a small amount of a more polar solvent like methanol can be added to the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities may include starting materials from the synthesis, diastereomers (epimers), and by-products from side reactions. The specific impurities will depend on the synthetic route used.
Q2: What is the expected purity of this compound after purification?
A2: After successful purification by recrystallization or column chromatography, a purity of >98% is typically achieved. Commercial suppliers often provide this compound with a purity of 98-99%.
Q3: What are the key physical properties of this compound?
A3: The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 187-188 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.[1] |
Q4: How can I confirm the stereochemical purity of my purified product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method to determine the enantiomeric or diastereomeric purity of chiral compounds like this compound.
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The ideal solvent or solvent system should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate/hexane, ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent in a mixed system) to dissolve the solid completely.
-
If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until a slight turbidity persists.
-
Add a few drops of the more soluble solvent to redissolve the turbidity and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., ethyl acetate/hexane)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the column by packing it with silica gel as a slurry in the initial, least polar mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica gel onto the top of the column.
-
Begin the elution with the starting mobile phase (e.g., 20% ethyl acetate in hexane).
-
Collect fractions and monitor the separation by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 30%, 40%, 50% ethyl acetate in hexane) to elute the desired compound.
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Troubleshooting Poor Separation in Column Chromatography.
References
Troubleshooting low yield in Staudinger cycloaddition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the Staudinger cycloaddition for the synthesis of β-lactams.
Frequently Asked Questions (FAQs)
Q1: What is the Staudinger cycloaddition and what is its general mechanism?
The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, is a [2+2] cycloaddition reaction between a ketene and an imine to produce a β-lactam.[1] This reaction is crucial in organic synthesis, particularly for creating the core ring structure of β-lactam antibiotics.[1]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The reaction begins with a nucleophilic attack by the imine nitrogen on the central carbon atom of the ketene. This forms a zwitterionic intermediate.[1][2]
-
Ring Closure: This intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring.[1]
Caption: General mechanism of the Staudinger cycloaddition.
Q2: I am observing a very low or no yield of my desired β-lactam. What are the potential causes and how can I troubleshoot this?
Low or no yield in a Staudinger cycloaddition can stem from several factors, primarily related to the stability and reactivity of the starting materials and the reaction conditions. Here are the most common culprits and their solutions:
-
Ketene Instability/Decomposition: Ketenes are highly reactive and susceptible to polymerization or reaction with moisture.[1]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. It is critical to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
-
In Situ Generation: Generate the ketene in the presence of the imine to ensure it is trapped immediately. A common method is the dehydrohalogenation of acyl chlorides with a tertiary amine base.[1]
-
Temperature Control: Maintain low temperatures (typically ranging from -78 °C to 0 °C) to minimize side reactions.[1]
-
-
-
Imine Reactivity and Stability: The electronic properties of the imine and its stability are crucial.
-
Troubleshooting:
-
Substituent Effects: Electron-donating groups on the imine can enhance its nucleophilicity and facilitate the initial attack on the ketene, while electron-withdrawing groups can hinder it.[3] Consider modifying the imine's electronic properties if reactivity is low.
-
Imine Hydrolysis: Imines can hydrolyze back to their corresponding aldehyde/ketone and amine in the presence of water. Ensure all reactants and solvents are scrupulously dried before use.[1]
-
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction.
-
Troubleshooting: Carefully control the stoichiometry of the reactants. When generating the ketene in situ from an acyl chloride and a tertiary amine, a slight excess of the amine (e.g., 1.2 equivalents) is often used.[1]
-
-
Steric Hindrance: Bulky substituents on either the ketene or the imine can sterically hinder the cycloaddition.[1]
-
Troubleshooting: If possible, consider using less sterically demanding starting materials.
-
Caption: Troubleshooting workflow for low yield in Staudinger cycloaddition.
Q3: What are the common side reactions in a Staudinger cycloaddition, and how can I minimize them?
Several side reactions can compete with the desired [2+2] cycloaddition, leading to a lower yield of the β-lactam.
-
Ketene Polymerization and Dimerization: Ketenes, especially those that are not highly substituted, are prone to self-reaction.[1]
-
Mitigation: The most effective way to prevent this is by generating the ketene in situ at a slow rate in the presence of the imine. This keeps the instantaneous concentration of the ketene low.[1]
-
-
Imine Hydrolysis: As mentioned, imines can be sensitive to water.
-
Mitigation: Ensure all reagents, solvents, and glassware are rigorously dried, and the reaction is performed under an inert atmosphere.[1]
-
-
[4+2] Cycloaddition: When using α,β-unsaturated imines or ketenes, a [4+2] cycloaddition (Diels-Alder type reaction) can occur, leading to dihydropyridinones instead of the β-lactam.[1][2]
-
Mitigation: The periselectivity between [2+2] and [4+2] cycloadditions can be influenced by the substituents and reaction conditions. Lower temperatures generally favor the [2+2] cycloaddition.
-
Q4: How do the electronic properties of the substituents on the ketene and imine affect the reaction?
The electronic nature of the substituents plays a significant role in the reaction rate and, in some cases, the stereochemical outcome.
-
Imine Substituents: Electron-donating groups on the imine increase its nucleophilicity, which generally accelerates the initial nucleophilic attack on the ketene.[1][3] Conversely, electron-withdrawing groups can slow down this step.[3]
-
Ketene Substituents: The effect of ketene substituents is more complex and can influence the rate of ring closure. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure.[4] In contrast, electron-withdrawing groups on the ketene and electron-donating groups on the imine may slow the ring closure.[4]
Optimization of Reaction Conditions
The following table summarizes key reaction parameters that can be optimized to improve the yield of the Staudinger cycloaddition.
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C to 0 °C | Minimizes side reactions such as ketene polymerization.[1] |
| Solvent | Anhydrous, non-protic (e.g., Dichloromethane, Toluene) | Prevents hydrolysis of the imine and reaction with the ketene.[1] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Excludes moisture to prevent hydrolysis of the imine.[1] |
| Reagent Purity | High purity, anhydrous | Impurities can lead to side reactions and lower yields. |
| Ketene Generation | In situ from acyl chloride and tertiary amine | Minimizes ketene polymerization by keeping its concentration low.[1] |
| Stoichiometry | Imine (1.0 eq), Acyl Chloride (1.0 eq), Tertiary Amine (1.2 eq) | A slight excess of the base ensures complete generation of the ketene.[1] |
| Addition Rate | Slow, dropwise addition of acyl chloride | Maintains a low concentration of the highly reactive ketene.[1] |
| Reaction Time | 2 - 6 hours (monitor by TLC) | Ensure complete consumption of starting materials.[1] |
Detailed Experimental Protocol: Staudinger Cycloaddition with In Situ Ketene Generation
This protocol provides a general guideline for performing the Staudinger cycloaddition while minimizing common side reactions.
Materials:
-
Acyl chloride (1.0 equivalent)
-
Imine (1.0 equivalent)
-
Triethylamine (Et₃N) or other suitable tertiary amine base (1.2 equivalents)[1]
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Flame-dried glassware
Procedure:
-
Preparation:
-
Under an inert atmosphere, add the imine and the tertiary amine base to an anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
-
Ketene Generation and Cycloaddition:
-
Dissolve the acyl chloride in a separate portion of the anhydrous solvent.
-
Add the acyl chloride solution dropwise to the stirred imine solution over a period of 1-2 hours using a syringe pump. This slow addition is crucial to keep the ketene concentration low.[1]
-
-
Reaction Monitoring and Workup:
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization to obtain the desired β-lactam.
-
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key analytical techniques for the characterization of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone , a pivotal chiral intermediate in the synthesis of various pharmaceutical compounds. The structural elucidation and purity assessment of this molecule are critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary identification methods and compares their utility with alternative techniques such as Chiral High-Performance Liquid Chromatography (HPLC) and X-ray Crystallography.
Executive Summary
The robust analysis of pharmaceutical intermediates like this compound is fundamental to modern drug development. NMR spectroscopy provides detailed structural information, while MS confirms molecular weight and elemental composition. Chiral HPLC is essential for determining enantiomeric purity, and X-ray crystallography can offer unambiguous proof of stereochemistry. The selection of an analytical method, or a combination thereof, is contingent on the specific analytical objective, such as routine identification, quantitative analysis, or absolute configuration determination.
Data Presentation: NMR and MS Analysis
While specific, publicly available spectra for this compound are not readily found in comprehensive databases, the expected data based on its structure are summarized below. These tables serve as a reference for researchers performing these analyses.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.40 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 5.10 | d | 1H | H-4 |
| ~ 4.80 | dd | 1H | H-3 |
| ~ 3.50 | br s | 1H | -OH |
| ~ 2.90 | br s | 1H | -NH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~ 170 | C=O (C-2) |
| ~ 138 | Aromatic C (quaternary) |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 75 | C-3 |
| ~ 60 | C-4 |
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 163.06 | [M]⁺ | Molecular Ion |
| 145.05 | [M-H₂O]⁺ | Loss of water |
| 134.06 | [M-CHO]⁺ | Fragmentation of the azetidinone ring |
| 105.03 | [C₆H₅CO]⁺ | Phenylcarbonyl fragment |
| 77.04 | [C₆H₅]⁺ | Phenyl fragment |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure and confirm the presence of key functional groups.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization:
-
ESI-MS: Infuse the sample solution directly into the ESI source. This is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts.
-
EI-MS: Introduce the sample (if sufficiently volatile) into the ion source where it is bombarded with electrons. This hard ionization technique causes fragmentation, providing structural information.
-
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural motifs.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analytical characterization of this compound and a comparison of the primary analytical techniques.
Caption: Analytical workflow for this compound.
Caption: Comparison of information from different analytical techniques.
Comparison with Alternative Analytical Techniques
While NMR and MS are powerful tools for structural identification, a comprehensive analysis, particularly for a chiral pharmaceutical intermediate, often requires complementary techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Performance: Chiral HPLC is the industry standard for determining the enantiomeric purity of chiral compounds. By using a chiral stationary phase (CSP), it can separate the (3R,4S) enantiomer from its (3S,4R) counterpart, allowing for precise quantification of the enantiomeric excess (ee). This is crucial as different enantiomers can have vastly different pharmacological activities and toxicities.
Supporting Experimental Data: A typical chiral HPLC method would report the retention times for each enantiomer and the peak area percentages, from which the enantiomeric excess is calculated. For example, the desired (3R,4S) enantiomer might elute at 10.2 minutes, while the undesired enantiomer elutes at 12.5 minutes.
X-ray Crystallography
Performance: X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of atomic positions can be generated.
Supporting Experimental Data: The output of an X-ray crystallographic analysis includes precise bond lengths, bond angles, and the absolute configuration (R/S notation) of all chiral centers. This technique is considered the ultimate proof of structure but is dependent on the ability to grow a suitable single crystal.
Conclusion
The analysis of this compound requires a multi-faceted analytical approach. NMR and MS are indispensable for the initial structural confirmation and molecular weight determination. However, for a chiral intermediate intended for pharmaceutical use, chiral HPLC is mandatory for quantifying enantiomeric purity. For unambiguous proof of absolute stereochemistry, X-ray crystallography , when feasible, provides the most conclusive data. The integration of these techniques ensures a comprehensive understanding of the compound's identity, purity, and stereochemical integrity, which is paramount for drug development professionals.
A Comparative Guide to the Synthesis of Azetidinones (β-Lactams)
For Researchers, Scientists, and Drug Development Professionals
The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the structural core of penicillin and cephalosporin antibiotics.[1] The inherent ring strain of this four-membered heterocycle makes it a versatile synthetic intermediate for a variety of biologically active compounds.[2] Consequently, the development of efficient and stereoselective methods for its synthesis remains a significant focus in organic chemistry. This guide provides a comparative analysis of three prominent methods for azetidinone synthesis: the Staudinger Synthesis, the Kinugasa Reaction, and the Gilman-Speeter Reaction. We will delve into their mechanisms, compare their performance based on experimental data, and provide detailed experimental protocols.
At a Glance: Key Azetidinone Synthesis Methods
| Method | Reactants | General Yields | Stereoselectivity | Key Advantages | Key Disadvantages |
| Staudinger Synthesis | Imine + Ketene (often generated in situ from an acyl chloride) | Good to Excellent (often >80%) | Variable; can be controlled by reactants and conditions to favor cis or trans products.[3] | Broad substrate scope, reliable, many variations available. | Ketenes can be unstable and prone to polymerization; stereocontrol can be challenging.[3] |
| Kinugasa Reaction | Nitrone + Terminal Alkyne | Moderate to Good (typically 50-90%) | Generally high cis-diastereoselectivity.[4] | Atom-economical, convergent, high functional group tolerance.[5] | Requires a copper catalyst; limited to terminal alkynes.[6] |
| Gilman-Speeter Reaction | Imine + Ester Enolate | Moderate to Good | Can be highly diastereoselective, often favoring trans products.[3] | Utilizes readily available starting materials. | Requires strong base to form the enolate; can be difficult to predict stereoselectivity.[3] |
Reaction Mechanisms and Logical Flow
The synthesis of the azetidinone ring by these three methods proceeds through distinct mechanistic pathways, each offering unique opportunities for controlling the final product's stereochemistry.
Staudinger Synthesis: A [2+2] Cycloaddition
The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is a formal [2+2] cycloaddition of a ketene with an imine.[7] The reaction is not concerted but proceeds through a stepwise mechanism involving a zwitterionic intermediate. The stereochemical outcome is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. Generally, (E)-imines tend to yield cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[8]
Kinugasa Reaction: A Copper-Catalyzed Cascade
The Kinugasa reaction is a copper(I)-catalyzed reaction between a terminal alkyne and a nitrone to form a β-lactam.[6] The mechanism is believed to involve the in situ formation of a copper acetylide, which then undergoes a 1,3-dipolar cycloaddition with the nitrone. This is followed by a rearrangement of the resulting five-membered ring intermediate to yield the four-membered azetidinone ring, typically with high cis-stereoselectivity.[4][9]
Gilman-Speeter Reaction: Enolate-Imine Condensation
The Gilman-Speeter reaction involves the condensation of an ester enolate with an imine.[3] The enolate is typically generated by treating an ester with a strong base, such as lithium diisopropylamide (LDA). This is followed by the nucleophilic addition of the enolate to the imine and subsequent intramolecular cyclization to form the β-lactam ring. The stereochemical outcome can be influenced by the nature of the ester, the imine, and the reaction conditions.
Quantitative Performance Comparison
The choice of synthetic method often depends on the desired substitution pattern, stereochemistry, and available starting materials. The following tables summarize representative experimental data for each method.
Table 1: Staudinger Synthesis - Representative Examples
| Ketene Precursor | Imine | Base | Solvent | Temp (°C) | Yield (%) | cis:trans Ratio | Reference |
| Phthalamidoacetyl chloride | N-Benzylidene-4-methoxyaniline | Et₃N | CH₂Cl₂ | -78 to rt | 98 | 90:10 | [10] |
| Chloroacetyl chloride | N-(4-methylbenzylidene)aniline | Et₃N | Dioxane | rt | 75-85 | Majorly cis | [11] |
| Acetoxyacetyl chloride | N-(p-tolyl)benzaldimine | Et₃N | Toluene | 110 | 85 | 15:85 | [8] |
| Phenoxyacetyl chloride | N-benzylidenemethylamine | Et₃N | CH₂Cl₂ | 0 to rt | 82 | >95:5 | [8] |
Table 2: Kinugasa Reaction - Representative Examples
| Alkyne | Nitrone | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | cis:trans Ratio | Reference |
| Phenylacetylene | C-Phenyl-N-methylnitrone | CuI / Et₃N | Dichloromethane | rt | 88 | >99:1 | [12] |
| Ethyl propiolate | C,N-Diphenylnitrone | CuCl / N-Methylimidazole | TBAF·3H₂O | rt | 78 | 4:96 | [7] |
| 1-Hexyne | C-Phenyl-N-benzylnitrone | CuI / Et₃N | Toluene | 80 | 72 | >99:1 | [4] |
| Phthalimidoacetylene | Cyclic nitrone from L-phenylglycine | CuCl / Et₃N | Dichloromethane | rt | 65 | >99:1 | [12] |
Table 3: Gilman-Speeter Reaction - Representative Examples
| Ester | Imine | Base | Solvent | Temp (°C) | Yield (%) | cis:trans Ratio | Reference |
| Ethyl isobutyrate | N-Benzylidene-aniline | LDA | THF | -78 to rt | 95 | >95:5 (trans) | [3] |
| Methyl acetate | N-(4-Methoxybenzylidene)aniline | LDA | THF | -78 to rt | 70 | Majorly trans | [3] |
| S-tert-butyl thioacetate | N-Benzylidene-methylamine | LDA | THF | -78 to rt | 85 | 10:90 | [3] |
| Chiral oxazolidinone derivative | N-aryl imine | TiCl₄, then fluoride catalyst | CH₂Cl₂ | -78 to rt | Good | High diastereoselectivity | [9] |
Detailed Experimental Protocols
Protocol 1: Staudinger Synthesis of a cis-Azetidinone
This protocol describes a general procedure for the synthesis of a cis-3-chloro-2-azetidinone from a Schiff base and chloroacetyl chloride.[11]
Materials:
-
Appropriate Schiff base (1.0 mmol)
-
Chloroacetyl chloride (1.2 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous 1,4-dioxane (20 mL)
Procedure:
-
Dissolve the Schiff base (1.0 mmol) in anhydrous 1,4-dioxane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of chloroacetyl chloride (1.2 mmol) and triethylamine (2.0 mmol) in anhydrous 1,4-dioxane (10 mL).
-
Add the chloroacetyl chloride/triethylamine solution dropwise to the cooled Schiff base solution over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the precipitated triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the desired cis-azetidinone.
Protocol 2: Kinugasa Reaction for a cis-Azetidinone
This protocol outlines a general procedure for the copper(I)-catalyzed synthesis of a cis-azetidinone from a nitrone and a terminal alkyne.[12]
Materials:
-
Nitrone (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (15 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the nitrone (1.0 mmol), copper(I) iodide (0.1 mmol), and anhydrous dichloromethane (10 mL).
-
Add triethylamine (1.5 mmol) to the mixture and stir for 10 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired cis-azetidinone.
Protocol 3: Gilman-Speeter Reaction for a trans-Azetidinone
This protocol provides a general method for the synthesis of a trans-azetidinone via the condensation of a lithium enolate with an imine.[3]
Materials:
-
Diisopropylamine (1.1 mmol)
-
n-Butyllithium (1.1 mmol, e.g., 2.5 M solution in hexanes)
-
Ester (e.g., ethyl isobutyrate) (1.0 mmol)
-
Imine (e.g., N-benzylideneaniline) (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL) and diisopropylamine (1.1 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add the ester (1.0 mmol) dropwise to the LDA solution and stir for another 30 minutes at -78 °C to form the lithium enolate.
-
In a separate flask, dissolve the imine (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.
-
Transfer the freshly prepared enolate solution to the imine solution via cannula.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired trans-azetidinone.
This guide provides a foundational comparison of three key methods for synthesizing azetidinones. The choice of method will ultimately be guided by the specific target molecule, desired stereochemistry, and the availability of starting materials and reagents. Further optimization of the provided protocols may be necessary for specific substrate combinations to achieve optimal yields and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Staudinger Reaction [organic-chemistry.org]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinugasa Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. β-Lactam synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone Derivatives: A Comparative Guide to Their Efficacy as Enzyme Inhibitors
For Immediate Release
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, the (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone core has emerged as a privileged structure, lending itself to the development of a diverse array of enzyme inhibitors. This guide provides a comprehensive comparison of the efficacy of various derivatives of this scaffold against key enzymatic targets, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
I. Comparative Efficacy of this compound Derivatives
The versatility of the this compound backbone allows for systematic modifications, leading to derivatives with tailored inhibitory activities against a range of enzymes. This section presents a comparative analysis of their efficacy, with a focus on cholesterol esterase, acetylcholinesterase, and pancreatic lipase.
Cholesterol Absorption and Esterase Inhibition
Azetidin-2-one derivatives have been extensively investigated as cholesterol absorption inhibitors. The well-known drug, Ezetimibe, which contains a similar core structure, functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestine, thereby preventing cholesterol uptake. While direct IC50 values for this compound derivatives against cholesterol esterase are not abundantly available in the public domain, the in vivo efficacy of related compounds highlights their potential. For instance, a series of 2-azetidinone cholesterol absorption inhibitors related to SCH 48461 were evaluated for their ability to inhibit hepatic cholesteryl ester formation in a cholesterol-fed hamster model. Although a direct correlation with in vitro acyl CoA: cholesterol acyltransferase (ACAT) inhibition was not established, clear structure-activity relationships were observed in vivo, suggesting a well-defined molecular target.[1]
One notable derivative, SCH 58235, demonstrated remarkable in vivo efficacy with an ED50 of 0.04 mg/kg/day for the reduction of liver cholesteryl esters in a cholesterol-fed hamster model. This underscores the potential of the azetidinone scaffold in modulating cholesterol metabolism.
| Derivative | Target/Assay | Efficacy (ED50) | Animal Model | Reference |
| SCH 58235 | Hepatic Cholesteryl Ester Formation | 0.04 mg/kg/day | Cholesterol-fed hamster | [2] |
Acetylcholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease has spurred the development of acetylcholinesterase (AChE) inhibitors to enhance cholinergic neurotransmission. While extensive data on this compound derivatives specifically is limited, the broader class of 2-azetidinone derivatives has shown promise. For example, a series of novel pyrazinamide condensed azetidinones were synthesized and evaluated for their cholinesterase inhibitory activities. One compound in this series demonstrated a potent IC50 value of 0.09 μM against acetylcholinesterase.
| Derivative Class | Target Enzyme | Representative IC50 | Reference |
| Pyrazinamide condensed azetidinones | Acetylcholinesterase | 0.09 μM | [3] |
Pancreatic Lipase Inhibition
| Inhibitor Class | Target Enzyme | Representative IC50 | Reference |
| Flavonoid Derivatives | Pancreatic Lipase | 17.68 ± 1.43 µM | [4] |
| C-Glycosidic Flavones | Pancreatic Lipase | 18.5 ± 2.6 to 50.5 ± 3.9 μM | [5] |
II. Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the key enzyme inhibition assays are provided below.
A. Cholesterol Esterase Inhibition Assay
This assay spectrophotometrically measures the activity of cholesterol esterase by monitoring the hydrolysis of a substrate like p-nitrophenyl butyrate (pNPB) to the chromogenic product, p-nitrophenol.
Materials:
-
Phosphate buffer (pH 7.0)
-
p-Nitrophenyl butyrate (pNPB) solution (200μM)
-
Cholesterol esterase enzyme solution
-
Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
In a microplate well or cuvette, add 0.5 mL of phosphate buffer, 0.5 mL of pNPB solution, and 0.5 mL of the test compound solution at various concentrations.
-
Mix the contents thoroughly.
-
Initiate the reaction by adding 0.5 mL of the cholesterol esterase solution.
-
Incubate the reaction mixture at room temperature for 5 minutes.
-
Measure the absorbance of the resulting yellow-colored p-nitrophenol at 405 nm using a spectrophotometer.
-
A control reaction is performed without the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to determine AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) solution (1 U/mL in phosphate buffer)
-
Test compounds dissolved in a suitable solvent
Procedure:
-
In a 96-well plate, set up the following reactions:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition and subsequently the IC50 value.
C. Pancreatic Lipase Inhibition Assay
This assay measures the inhibition of pancreatic lipase activity, often using a chromogenic substrate like p-nitrophenyl palmitate (pNPP).
Materials:
-
Tris-HCl buffer (e.g., 13 mM, pH 8.0, with 150 mM NaCl and 1.3 mM CaCl2)
-
Porcine pancreatic lipase solution (e.g., 1 mg/mL in Tris-HCl buffer)
-
p-Nitrophenyl palmitate (pNPP) solution (e.g., 0.8 mM in a suitable solvent like isopropanol)
-
Test compounds dissolved in a suitable solvent
Procedure:
-
In a 96-well plate, add the Tris-HCl buffer, the test compound at various concentrations, and the pancreatic lipase solution.
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPP substrate solution.
-
Measure the increase in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of the enzymatic reaction.
-
A control reaction without the inhibitor is performed to determine 100% enzyme activity.
-
Calculate the percentage of inhibition and the IC50 value.
III. Mechanistic Insights and Signaling Pathways
The inhibitory action of this compound derivatives often involves interaction with the active site of the target enzyme. For serine hydrolases like cholesterol esterase, acetylcholinesterase, and pancreatic lipase, a plausible mechanism involves the nucleophilic attack of the active site serine on the carbonyl carbon of the β-lactam ring. This leads to the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.
Caption: Proposed mechanism of serine hydrolase inhibition.
The diagram above illustrates the general mechanism where the active site serine of the enzyme attacks the strained β-lactam ring of the azetidinone derivative. This results in the formation of a covalent acyl-enzyme intermediate, which is often stable and slow to hydrolyze, leading to the inhibition of the enzyme's catalytic activity.
For cholesterol absorption, the pathway is different and involves the binding of the inhibitor to the NPC1L1 transporter.
Caption: Inhibition of intestinal cholesterol absorption.
This workflow demonstrates how azetidinone derivatives can block the NPC1L1 transporter, which is a key player in the uptake of cholesterol from the gut lumen into the enterocytes, thereby reducing overall cholesterol absorption.
This guide serves as a foundational resource for researchers interested in the development of enzyme inhibitors based on the this compound scaffold. The provided data and protocols offer a starting point for comparative efficacy studies and further optimization of this promising class of therapeutic agents.
References
- 1. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
For Researchers, Scientists, and Drug Development Professionals
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is a pivotal chiral intermediate in the pharmaceutical industry, most notably as a key building block for the synthesis of the anticancer drug Paclitaxel (Taxol) and its analogues.[1] The precise stereochemistry of this β-lactam is crucial for its biological activity and the efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of validated synthesis methods for this compound, presenting key performance data and detailed experimental protocols to aid researchers in selecting the most suitable approach for their needs.
Method 1: Chemoenzymatic Synthesis via Kinetic Resolution
This approach utilizes the high stereoselectivity of enzymes to resolve a racemic mixture, providing access to the desired enantiomer in high purity. A widely adopted chemoenzymatic method involves the stereoselective hydrolysis of racemic cis-3-acetoxy-4-phenyl-2-azetidinone.
Performance Data
| Parameter | Value | Reference |
| Starting Material | Racemic cis-3-acetoxy-4-phenyl-2-azetidinone | [2] |
| Enzyme | Lipase from Pseudomonas cepacia (Lipase PS-30) or BMS Lipase (Pseudomonas sp. SC13856) | [2] |
| Reaction Yield | > 96% | [2] |
| Isolated Yield | 88-90 mol% | [2] |
| Optical Purity | > 99.5% | [2] |
| Final Product | (3R,4S)-3-Acetoxy-4-phenyl-2-azetidinone (requires subsequent deacetylation) | [2] |
Experimental Protocol
1. Enzymatic Hydrolysis:
-
A suspension of racemic cis-3-acetoxy-4-phenyl-2-azetidinone is prepared in a suitable buffer system.
-
Immobilized lipase (e.g., Lipase PS-30 on Accurel polypropylene) is added to the mixture. The use of immobilized enzymes facilitates catalyst recovery and reuse for multiple cycles without significant loss of activity.[2]
-
The reaction is stirred at a controlled temperature and pH. The lipase selectively hydrolyzes the (3S,4R)-acetate, leaving the desired (3R,4S)-acetate unreacted.
-
The reaction progress is monitored by techniques such as HPLC until approximately 50% conversion is reached.
2. Separation and Purification:
-
The immobilized enzyme is removed by filtration.
-
The unreacted (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization to yield the highly enantiopure (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone.
3. Deacetylation:
-
The resulting (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone is then subjected to a standard deacetylation reaction (e.g., hydrolysis under mild basic conditions) to afford the final product, this compound.
Workflow Diagram
Caption: Chemoenzymatic synthesis of this compound.
Method 2: Asymmetric Chemical Synthesis via Staudinger Cycloaddition
The Staudinger cycloaddition, the reaction of a ketene with an imine, is a fundamental method for the synthesis of β-lactams.[3] To achieve the desired stereochemistry, chiral auxiliaries or catalysts are employed to control the facial selectivity of the cycloaddition.
Performance Data
| Parameter | Value | Reference |
| Key Reaction | [2+2] Cycloaddition of a ketene and an imine | [3][4] |
| Stereocontrol | Chiral auxiliaries or enantioselective catalysts | [5] |
| Diastereoselectivity | Generally favors cis-β-lactam formation with electron-donating ketene substituents | [4] |
| Yield | Varies widely depending on substrates and catalyst | [5] |
| Purity | Dependent on the stereoselectivity and purification method |
Conceptual Experimental Protocol (General)
1. Formation of Chiral Imine or Ketene:
-
A chiral auxiliary, such as an Evans oxazolidinone, can be attached to one of the reactants to direct the stereochemical outcome.[6] For instance, a chiral ester enolate can be reacted with an imine.
-
Alternatively, a chiral nucleophilic catalyst can be used to facilitate an enantioselective reaction between an achiral ketene and imine.[5]
2. Staudinger Cycloaddition:
-
The ketene (or a ketene precursor such as an acid chloride with a base) is reacted with the imine in an appropriate aprotic solvent (e.g., dichloromethane) at a controlled temperature.
-
The reaction proceeds through a zwitterionic intermediate, and the subsequent ring closure determines the stereochemistry of the β-lactam ring. The formation of the cis isomer is often favored.[4]
3. Removal of Chiral Auxiliary and Deprotection:
-
If a chiral auxiliary was used, it is cleaved from the β-lactam product.
-
Any protecting groups on the hydroxyl function are removed to yield the final product.
4. Purification:
-
The product is purified by column chromatography or recrystallization to isolate the desired (3R,4S) stereoisomer.
Logical Relationship Diagram
Caption: Asymmetric Staudinger synthesis of the target β-lactam.
Comparison of Methods
| Feature | Chemoenzymatic Method | Asymmetric Chemical Synthesis |
| Stereoselectivity | Excellent (>99.5% optical purity) | Highly dependent on the choice of chiral auxiliary or catalyst. Can be excellent but may require more optimization. |
| Yield | High (88-90% isolated yield) | Variable, often moderate to good. |
| Scalability | Demonstrated to be scalable to large volumes (150 L).[2] | Can be scalable, but may require specialized reagents or catalysts that can be costly. |
| Reagents | Readily available enzymes and starting materials. | May require the synthesis of complex chiral auxiliaries or the use of expensive catalysts. |
| Process | Involves resolution of a racemate (maximum 50% theoretical yield of the desired enantiomer from the racemate). | Can be designed to directly form the desired enantiomer, potentially leading to higher overall yields from starting materials. |
| Environmental Impact | Generally considered a "greener" approach due to the use of biocatalysts under mild conditions. | May involve the use of stoichiometric amounts of chiral auxiliaries and harsher reagents. |
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher or organization. The chemoenzymatic approach offers a highly efficient and scalable method for obtaining the target molecule with excellent enantiopurity. It is a well-established and robust process, particularly suitable for large-scale production.
Asymmetric chemical synthesis, particularly through the Staudinger cycloaddition, provides a more direct route to the desired enantiomer and offers flexibility in terms of substrate modification. However, it may require more extensive optimization to achieve high stereoselectivity and yields, and the cost of chiral auxiliaries or catalysts can be a significant factor.
For researchers in drug development, the chemoenzymatic method represents a reliable and well-documented pathway to this crucial pharmaceutical intermediate. For those in methods development, exploring novel asymmetric catalytic approaches continues to be a fertile area of research.
References
- 1. nbinno.com [nbinno.com]
- 2. Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
An indispensable tool in drug discovery and development, the precise structural elucidation of pharmaceutical intermediates is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of X-ray crystallography alongside alternative spectroscopic techniques for the structural characterization of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone, a key chiral intermediate in the synthesis of various bioactive molecules, including the side chain of the anticancer drug paclitaxel.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for structural characterization depends on a variety of factors, including the nature of the sample, the level of detail required, and the specific questions being addressed. Below is a comparative summary of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of this compound.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Primary Information | Precise 3D molecular structure, stereochemistry, crystal packing | Connectivity, relative stereochemistry, solution conformation | Molecular weight, elemental composition, fragmentation pattern | Presence of functional groups |
| Sample Requirement | High-quality single crystal | ~1-10 mg dissolved in a suitable deuterated solvent | Microgram to nanogram quantities | Milligram quantities, solid or solution |
| Analysis Time | Hours to days | Minutes to hours | Minutes | Minutes |
| Key Advantage | Unambiguous determination of absolute stereochemistry | Provides information on dynamic processes in solution | High sensitivity and determination of molecular formula | Rapid and non-destructive |
| Limitation | Requires a suitable single crystal, which can be difficult to grow | Can be complex to interpret for conformational analysis | Does not provide stereochemical information | Limited structural detail |
Quantitative Data Comparison
While specific experimental data for the is not publicly available, the following table provides expected and typical data that would be obtained and compared with alternative techniques.
| Parameter | X-ray Crystallography (Expected) | ¹H & ¹³C NMR (Typical) | EI-MS (Typical) | FTIR (Typical) |
| Stereochemistry | Absolute (R,S) configuration determined | Relative stereochemistry from coupling constants (J-values) | Not directly determined | Not determined |
| Key Data Points | Unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, torsion angles | Chemical shifts (δ), coupling constants (J), Nuclear Overhauser Effects (NOEs) | Molecular ion peak (m/z), fragmentation peaks | Vibrational frequencies (cm⁻¹) |
| Example Data | e.g., Space Group P2₁, a=X Å, b=Y Å, c=Z Å, β=γ° | e.g., ¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.4 (m, 5H, Ar-H), 5.1 (d, J=X Hz, 1H, H4), 4.2 (dd, J=X, Y Hz, 1H, H3), 3.0 (br s, 1H, OH), 2.8 (br s, 1H, NH) | e.g., M⁺ at m/z 163, fragments at m/z 134, 105, 77 | e.g., ~3400 cm⁻¹ (O-H), ~3200 cm⁻¹ (N-H), ~1750 cm⁻¹ (C=O, β-lactam) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results.
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethyl acetate/hexane or methanol/water, at a constant temperature.
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam, and diffraction images are collected at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is used, and a larger number of scans are typically required. 2D NMR experiments like COSY and HSQC can be performed to aid in structure elucidation.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a solution or a thin film.
-
Data Acquisition: The sample is placed in the infrared beam of an FTIR spectrometer. The instrument measures the absorption of infrared radiation at different frequencies.
-
Data Processing: The resulting interferogram is Fourier transformed to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Visualizations
To further clarify the experimental workflow and the relationship between the analytical techniques, the following diagrams are provided.
Safety Operating Guide
Personal protective equipment for handling (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone, a key intermediate in the synthesis of β-lactam antibiotics.[1][2] The following procedures outline personal protective equipment (PPE) requirements, safe handling practices, and disposal plans to minimize risk and ensure operational integrity.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[3] While specific occupational exposure limits for this compound have not been established, it is crucial to handle it with care in a well-ventilated area to avoid dust formation and inhalation.[4]
A comprehensive risk assessment should always be conducted to determine the appropriate level of PPE.[5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for tasks with a high risk of splashing.[4][5] | Provides minimum protection from flying particles and liquid splashes.[5] |
| Hand Protection | Double-layered disposable nitrile gloves.[5] | Protects against incidental skin contact. Gloves should be removed immediately after potential contact, followed by thorough hand washing.[5] |
| Body Protection | Laboratory coat.[5] | Protects clothing and skin from spills and splashes. Should be fully buttoned with long sleeves.[5] |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator.[4] | Required when engineering controls are insufficient to minimize inhalation of dust. The type of respirator (e.g., N95, P2 filter) should be selected based on the concentration and amount of the substance at the specific workplace.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to prevent contamination and ensure the safety of all laboratory personnel. As a beta-lactam intermediate, stringent procedures must be in place to avoid cross-contamination with other products and materials.[6]
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[7] The recommended storage temperature is typically between 2 - 8°C.[4]
-
Keep the container tightly closed.[4]
Handling and Experimental Protocols:
-
All handling should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[4][7]
-
Avoid the formation of dust and aerosols.[4]
-
Use personal protective equipment as specified in the table above.
-
Wash hands thoroughly before breaks and at the end of the workday.[4]
-
In case of accidental release, evacuate the area. For spills, sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[4]
Disposal:
-
Dispose of waste material in accordance with national and local regulations.
-
Do not let the product enter drains.[4]
-
Uncleaned containers should be handled and disposed of as if they contained the product itself.
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Workflow for Handling this compound.
By adhering to these safety protocols, researchers can minimize their exposure to this compound and maintain a safe and efficient laboratory environment.
References
- 1. This compound CAS 132127-34-5, Pharmaceutical Grade Intermediate at Attractive Price [jigspharma.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H9NO2 | CID 10219589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. agscientific.com [agscientific.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
